molecular formula C10H14N2O4S B2695653 3-[(Dimethylsulfamoylamino)methyl]benzoic acid CAS No. 1179046-79-7

3-[(Dimethylsulfamoylamino)methyl]benzoic acid

Cat. No.: B2695653
CAS No.: 1179046-79-7
M. Wt: 258.29
InChI Key: WFJVRHGLSJQXSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Dimethylsulfamoylamino)methyl]benzoic acid is a high-purity chemical reagent designed for research applications, particularly in medicinal chemistry and pharmaceutical development. This benzoic acid derivative features a dimethylsulfamoylamino methyl substituent at the meta position, a structural motif found in compounds investigated for structure-activity relationship (SAR) studies. Researchers utilize such specialized scaffolds in the design and synthesis of novel molecular entities, particularly in the development of compounds with potential immunostimulatory properties. The structural architecture of this compound, incorporating both benzoic acid and sulfonamide-like functional groups, makes it a valuable building block for constructing more complex molecules for biological evaluation. Compounds with sulfonamide functionalities have demonstrated significant research utility in various therapeutic areas, including as adjuvants that can enhance immune responses . Similar chemical scaffolds have been studied systematically to understand how structural modifications affect biological activity, particularly in enhancing NF-κB signaling pathways when combined with established adjuvants . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material appropriately in accordance with laboratory safety protocols.

Properties

IUPAC Name

3-[(dimethylsulfamoylamino)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-12(2)17(15,16)11-7-8-4-3-5-9(6-8)10(13)14/h3-6,11H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJVRHGLSJQXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the In Silico pKa Prediction of 3-[(Dimethylsulfamoylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule and profoundly influences its pharmacokinetic and pharmacodynamic properties. For drug candidates like 3-[(Dimethylsulfamoylamino)methyl]benzoic acid, an accurate understanding of its pKa values is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth analysis of the structural features of this molecule, outlines a robust computational workflow for predicting its pKa values, and establishes a framework for the experimental validation of these predictions, thereby ensuring scientific rigor and trustworthiness.

The Imperative of pKa in Pharmaceutical Sciences

The extent to which a molecule ionizes in a solution of a given pH is dictated by its pKa. This parameter is of paramount importance in drug development for several reasons:

  • Solubility: The ionization state of a drug directly impacts its aqueous solubility. Generally, the ionized form of a compound is more water-soluble than its neutral form.

  • Permeability: The ability of a drug to pass through biological membranes, a crucial step in absorption, is highly dependent on its charge. Neutral, more lipophilic species tend to permeate membranes more readily than their charged counterparts.

  • Target Binding: The specific ionization state of a drug can be essential for its interaction with the target protein, influencing binding affinity and efficacy.

  • Formulation: Knowledge of pKa is vital for developing stable and effective pharmaceutical formulations.

Given these critical dependencies, the early and accurate determination of pKa—either computationally or experimentally—is a cornerstone of modern drug discovery.[1][2]

Molecular Analysis of this compound

To predict the pKa values of this compound (CAS 1179046-79-7), we must first identify its ionizable centers.[3] The structure contains two such functional groups: the carboxylic acid and the sulfonamide .

Figure 1: Structure of this compound

Structure of this compound
  • Carboxylic Acid Group: The benzoic acid moiety is the primary acidic center. The pKa of unsubstituted benzoic acid in water is approximately 4.2.[4] The substituent at the meta-position—the [(dimethylsulfamoylamino)methyl] group—will influence this acidity. While meta substituents do not exert strong resonance effects, their inductive effects can alter the pKa. The sulfamoyl group is electron-withdrawing, which would be expected to stabilize the carboxylate anion and thus slightly lower the pKa (increase the acidity) relative to unsubstituted benzoic acid.

  • Sulfonamide Group: The sulfonamide (-SO₂NH-) proton can also be acidic. The pKa of sulfonamides can vary widely depending on their substitution. For N,N-dimethylsulfamide, a simple related structure, a predicted pKa is around 11.4.[5] The acidity of this proton is due to the strong electron-withdrawing nature of the two adjacent sulfonyl oxygens, which stabilize the resulting conjugate base.[6] In the target molecule, the nitrogen is part of a sulfamoylamino group attached to a benzyl fragment, which will modulate its acidity.

In Silico pKa Prediction: Methodology and Workflow

A variety of computational methods exist for pKa prediction, ranging from empirical and quantitative structure-property relationship (QSPR) models to more computationally intensive quantum mechanical (QM) approaches.[7][8][9][10] For this guide, we select a widely-used empirical and knowledge-based approach, exemplified by software such as ChemAxon's MarvinSketch or ACD/Labs Percepta, due to their speed, high accuracy for common functional groups, and extensive training on large experimental datasets.[1][11]

The underlying principle of these tools involves recognizing the ionizable functional groups within the molecule and applying empirical rules derived from experimental data of similar structures. The software calculates the intrinsic pKa of the group and then applies corrections based on the electronic (inductive, resonance) and steric effects of neighboring substituents.

Workflow for pKa Prediction

The computational workflow for predicting the pKa values of this compound is a systematic process. It begins with defining the molecule's structure and proceeds through algorithmic analysis to yield the predicted ionization constants. This process is essential for understanding how the molecule will behave in different pH environments, a critical factor in drug development.

pKa_Prediction_Workflow cluster_input Input Stage cluster_analysis Analysis Stage cluster_computation Computation Stage cluster_output Output & Interpretation Input 1. Input Molecular Structure (SMILES: O=C(O)C1=CC=CC(CNS(=O)(N(C)C)=O)=C1) Identify 2. Identify Ionizable Centers Input->Identify Carboxylic Carboxylic Acid (-COOH) Identify->Carboxylic Sulfonamide Sulfonamide (-SO2NH-) Identify->Sulfonamide Algorithm 3. Apply Computational Algorithm (Empirical & LFER-based models) Carboxylic->Algorithm Sulfonamide->Algorithm pKa_Values 4. Predicted pKa Values (Acidic & Basic Constants) Algorithm->pKa_Values Interpretation 5. Analysis of Microspecies & pH-dependent properties pKa_Values->Interpretation

Sources

A Comprehensive Technical Guide to 3-[(Dimethylsulfamoylamino)methyl]benzoic Acid Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Substituted Benzoic Acid Scaffolds

The benzoic acid framework is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[2][3][4][5] The biological effects of these compounds are intricately linked to the nature and placement of substituents on the aromatic ring, which modulate their electronic, lipophilic, and steric characteristics, thereby influencing their pharmacokinetic and pharmacodynamic profiles.[1] Within this diverse class of molecules, analogs of 3-[(Dimethylsulfamoylamino)methyl]benzoic acid have emerged as a promising area of investigation, particularly in the context of modulating specific biological pathways implicated in various disease states. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of these analogs, with a focus on their potential as targeted therapeutic agents.

Core Structure and Rationale for Analog Development

The parent compound, this compound, possesses a unique combination of structural features that make it an attractive starting point for drug discovery. The benzoic acid moiety provides a key site for interaction with biological targets, often acting as a hydrogen bond donor and acceptor.[1] The flexible methyl linker connects the aromatic ring to a dimethylsulfamoyl group, which can influence solubility, metabolic stability, and target engagement. The development of analogs focuses on systematically modifying these components to optimize potency, selectivity, and drug-like properties.

Part 1: Synthesis and Methodologies

The synthesis of this compound analogs typically involves multi-step reaction sequences. A general understanding of these synthetic strategies is crucial for the design and preparation of novel derivatives.

General Synthetic Approach

A common synthetic route starts with a readily available benzoic acid derivative. The key steps often involve the introduction of the aminomethyl side chain and subsequent sulfonylation.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a general method for the synthesis of a 3-[(dialkylsulfamoyl)amino]methyl]benzoic acid analog, based on established chemical transformations.[6]

  • Starting Material: 3-(Aminomethyl)benzoic acid.

  • Protection of the Carboxylic Acid: The carboxylic acid group is first protected, typically as a methyl or ethyl ester, to prevent unwanted side reactions. This can be achieved by refluxing the starting material in the corresponding alcohol with a catalytic amount of strong acid (e.g., H₂SO₄).[7]

  • Sulfonylation: The aminomethyl group is then reacted with a desired dialkylsulfamoyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, in an inert solvent like dichloromethane.

  • Deprotection: The protecting group on the carboxylic acid is removed. For a methyl or ethyl ester, this is typically accomplished by hydrolysis using a base like lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent, followed by acidification.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Diagram of Synthetic Workflow

SynthesisWorkflow Start 3-(Aminomethyl)benzoic acid Protection Esterification (e.g., MeOH, H₂SO₄) Start->Protection Sulfonylation Sulfonylation (R₂NSO₂Cl, Base) Protection->Sulfonylation Deprotection Hydrolysis (e.g., LiOH, H₂O) Sulfonylation->Deprotection FinalProduct 3-[(Dialkylsulfamoylamino)methyl]benzoic acid Analog Deprotection->FinalProduct

Caption: General synthetic workflow for 3-[(dialkylsulfamoylamino)methyl]benzoic acid analogs.

Part 2: Structure-Activity Relationships (SAR) and Biological Targets

The therapeutic potential of this compound analogs is defined by their interactions with specific biological targets. Understanding the structure-activity relationships is paramount for designing more potent and selective compounds.

Thromboxane A2 Receptor Antagonism

A significant area of research for related sulfonamido-containing benzoic acid analogs has been their activity as thromboxane A2 (TXA2) receptor antagonists.[8][9] TXA2 is a potent mediator of platelet aggregation and vasoconstriction and is implicated in cardiovascular diseases.[]

Key SAR Insights for TXA2 Receptor Antagonism:

  • Sulfonamide Moiety: The sulfonamide group is a critical pharmacophore for interacting with the TXA2 receptor.

  • Aryl Substituents: The nature of the aryl group attached to the sulfonyl moiety significantly impacts potency. For instance, a 4-chlorophenyl group has been shown to be beneficial for activity.[8][9]

  • Alkyl Chain Length: The length of the alkyl chain connecting the sulfonamide to the benzoic acid ring influences the compound's ability to adopt the optimal conformation for receptor binding.

Quantitative Data for Related TXA2 Antagonists

Compound IDStructureTargetActivity (pKb)Reference
6h 4-[4-[(4-chlorobenzenesulfonamido)phenylmethyl]phenyl]butyric acidTXA2 Receptor8.9[9]
6y 4-[4-[1-(4-chlorobenzenesulfonamido)-2-phenylethyl]phenyl]butyric acidTXA2 Receptor10[9]

Signaling Pathway of Thromboxane A2

TXA2_Pathway TXA2 Thromboxane A2 TP_Receptor Thromboxane Receptor (TP) TXA2->TP_Receptor Gq_Protein Gq Protein Activation TP_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP₃ and DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Platelet_Aggregation Platelet Aggregation Ca_Release->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Antagonist 3-Sulfonamido Benzoic Acid Analogs Antagonist->TP_Receptor

Caption: Simplified signaling pathway of Thromboxane A2 and the inhibitory action of its antagonists.

Other Potential Biological Activities

While TXA2 antagonism is a well-documented activity for related structures, the broader class of benzoic acid analogs exhibits a range of biological effects, suggesting that this compound derivatives may also have potential in other therapeutic areas.

  • Antimicrobial and Antifungal Activity: Various benzoic acid derivatives have shown promising antimicrobial and antifungal properties.[11][12] The specific substitutions on the benzoic acid ring play a crucial role in determining the spectrum and potency of this activity.

  • Anti-sickling Properties: Certain benzoic acid derivatives have been investigated for their ability to inhibit the polymerization of sickle hemoglobin, offering a potential therapeutic avenue for sickle cell disease.[13][14]

  • Lysophosphatidic Acid (LPA) Receptor Modulation: Sulfamoyl benzoic acid analogs have been designed as specific agonists of the LPA2 receptor, which is involved in anti-apoptotic and mucosal barrier-protective effects.[15]

  • P2Y14 Receptor Antagonism: A series of 3-sulfonamido benzoic acid derivatives have been identified as potent antagonists of the P2Y14 receptor, with potential applications in treating acute lung injury.[16]

Part 3: Future Directions and Conclusion

The exploration of this compound analogs represents a promising frontier in drug discovery. The versatility of the benzoic acid scaffold, combined with the modulatory effects of the sulfonamide-containing side chain, provides a rich chemical space for the development of novel therapeutic agents.

Future research should focus on:

  • Expanding the chemical diversity of these analogs through combinatorial synthesis and targeted modifications.

  • Broadening the scope of biological screening to identify novel targets and therapeutic applications.

  • Utilizing computational modeling to gain deeper insights into the structure-activity relationships and to guide the design of next-generation compounds with improved potency and selectivity.

References

  • Synthesis and Characterization of M-Aminobenzoic Acid Containing Distamycin Analogues Which Have Potential Biological Activity. of DSpace.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. ResearchGate.
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PMC.
  • Structure activity relationship of the synthesized compounds. ResearchGate.
  • Thromboxane modulating agents. 4. Design and synthesis of 3-(2-[[(4-chlorophenyl)sulfonyl]-amino]ethyl)benzenepropanoic acid derivatives as potent thromboxane receptor antagonists. PubMed.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate.
  • Synthesis and thromboxane A2 antagonistic activity of [[1-aryl(or benzyl)-1-(benzenesulfonamido)methyl]phenyl]alkanoic acid derivatives. PubMed.
  • Effect of the chemical specificity of benzoic acid and its analogs on osmotic fragility in erythrocytes of Sprague-Dawley rats in vitro. PubMed.
  • Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate.
  • Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones. PubMed.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PubMed.
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
  • Synthesis of a series of dialkylsulphamylbenzoic acids. ResearchGate.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC.
  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Chitkara University.
  • Thromboxane A2 receptor antagonists. III. Synthesis and pharmacological activity of 6,6-dimethylbicyclo[3.1.1]heptane derivatives with a substituted sulfonylamino group at C-2. PubMed.
  • Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. ResearchGate.
  • Thromboxane A2 Inhibitors, Agonists and Modulators. BOC Sciences.
  • What medications modulate thromboxane A2 (TXA2)?. Dr.Oracle. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUBe4_Ut6Jbbb7vLM4T-Gg1kQJxj62DIPP9cnbHG1IyHqkm0OpD0T_QA3S5bVwqv7snjuPTv3MRQ1HFP2BDijhiCCeSa_nhWUDmA3xPfQh4x3dcm6__xfTuQ828chISDSSgv_SrnlUP-o6ZG0y7d2Lm47QvwCqbD3PIiyW25RVouNdAhHwgwogNyQgYqFYDg==]([Link]

Sources

An In-Depth Technical Guide to Predicting the Bioavailability of Dimethylsulfamoylamino Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for predicting the oral bioavailability of dimethylsulfamoylamino derivatives. By integrating theoretical principles with practical, field-proven methodologies, this document serves as a self-validating system for robust bioavailability assessment in early-stage drug discovery.

Introduction: The Critical Role of Bioavailability in Drug Efficacy

Oral bioavailability, the fraction of an administered drug that reaches systemic circulation, is a cornerstone of therapeutic success. For the dimethylsulfamoylamino class of compounds, which are of growing interest in medicinal chemistry, early and accurate prediction of this parameter is paramount. The sulfonamide moiety is often incorporated into drug candidates to enhance metabolic stability, as it is generally resistant to hydrolysis by common mammalian enzymes.[1] However, the overall molecular architecture dictates the complex interplay of physicochemical and biological factors that govern absorption and first-pass metabolism. This guide elucidates a multi-faceted approach, combining in silico modeling and in vitro assays, to navigate these complexities and enable informed decision-making in lead optimization.

Foundational Principles: Physicochemical Properties and Druglikeness

A molecule's journey from the gastrointestinal tract to the bloodstream is fundamentally governed by its physicochemical properties.[2][3][4][5] A priori assessment of these characteristics provides a critical filter for identifying candidates with a higher probability of success.

Lipinski's Rule of Five: A Guiding Precept

Formulated by Christopher A. Lipinski, the "Rule of Five" (Ro5) serves as a valuable heuristic for predicting oral bioavailability.[6][7][8][9] It posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Da: Smaller molecules generally exhibit better membrane permeability.[5]

  • Log P ≤ 5: The octanol-water partition coefficient (Log P) is a measure of lipophilicity. An optimal balance is required for a drug to partition into and out of lipid membranes.

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.

While a valuable guideline, it is crucial to recognize that the Ro5 is not absolute and exceptions exist, particularly for compounds that are substrates for active transporters.[7]

The Impact of the Dimethylsulfamoyl Group

The dimethylsulfamoylamino moiety contributes to a molecule's physicochemical profile in several ways:

  • Polar Surface Area (PSA): The sulfamoyl group increases the PSA, which can influence hydrogen bonding capacity and solubility.

  • Lipophilicity: The two methyl groups can modulate the overall lipophilicity of the molecule.

  • Hydrogen Bonding: The sulfonamide nitrogen can act as a hydrogen bond donor, while the sulfonyl oxygens are strong hydrogen bond acceptors.

A thorough analysis of how these contributions affect the overall Ro5 profile of a novel derivative is a critical first step.

In Silico Bioavailability Prediction: A First-Pass Filter

Computational models offer a rapid and cost-effective means to prioritize compounds for further experimental evaluation.[10][11][12][13] These models leverage large datasets of known drugs to establish quantitative structure-activity relationships (QSAR) that correlate molecular descriptors with pharmacokinetic properties.[14][15][16][17][18]

QSAR Modeling for Sulfonamides

QSAR models for sulfonamides have been developed to predict various biological activities.[15][16][17][19] For bioavailability prediction, relevant molecular descriptors often include:

  • Topological descriptors: Characterize molecular shape and branching.

  • Electronic descriptors: Describe the distribution of charges within the molecule.

  • Hydrophobic descriptors: Such as calculated Log P (cLogP).

  • Hydrogen bonding parameters.

A typical workflow for in silico prediction is outlined below:

cluster_0 In Silico Bioavailability Prediction Workflow Input 2D Structure of Dimethylsulfamoylamino Derivative Descriptors Calculate Molecular Descriptors (e.g., MW, cLogP, HBD, HBA, PSA) Input->Descriptors QSAR Apply Pre-built QSAR Model for Bioavailability/ADME Descriptors->QSAR Prediction Predicted Bioavailability and ADME Properties QSAR->Prediction Analysis Analyze Results and Prioritize Compounds Prediction->Analysis

Caption: A generalized workflow for in silico bioavailability prediction.

Recommended In Silico Protocol
  • Input Molecular Structure: Obtain the 2D structure of the dimethylsulfamoylamino derivative in a suitable format (e.g., SMILES).

  • Descriptor Calculation: Utilize computational chemistry software to calculate key molecular descriptors, including those outlined in Lipinski's Rule of Five, as well as topological and electronic descriptors.

  • Model Application: Employ a validated QSAR model for oral bioavailability or relevant ADME properties. Several commercial and open-source platforms are available for this purpose.[4][20]

  • Data Analysis: Interpret the model output to predict the likelihood of good oral bioavailability. Compare the predictions for a series of derivatives to rank-order them for experimental testing.

In Vitro Permeability Assays: Simulating Intestinal Absorption

In vitro models provide a more direct measure of a compound's ability to cross the intestinal epithelium, a critical step in oral absorption. The two most widely used assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[21]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive, transcellular permeability.[22][23][24] It measures the diffusion of a compound from a donor well, through an artificial lipid membrane, to an acceptor well.[2][25]

cluster_1 PAMPA Experimental Workflow Prepare_Donor Prepare Donor Plate with Test Compound Solution Assemble_Sandwich Assemble 'Sandwich' of Donor, Filter, and Acceptor Plates Prepare_Donor->Assemble_Sandwich Prepare_Acceptor Prepare Acceptor Plate with Buffer Solution Prepare_Acceptor->Assemble_Sandwich Coat_Membrane Coat Filter Plate with Artificial Membrane Solution Coat_Membrane->Assemble_Sandwich Incubate Incubate with Agitation Assemble_Sandwich->Incubate Disassemble Disassemble Plates Incubate->Disassemble Analyze Quantify Compound Concentration in Donor and Acceptor Wells (LC-MS/MS) Disassemble->Analyze Calculate_Pe Calculate Effective Permeability (Pe) Analyze->Calculate_Pe

Caption: A streamlined workflow for the PAMPA permeability assay.

  • Prepare Solutions:

    • Dissolve the test compound in a suitable buffer at the desired concentration (e.g., 10 µM).[22]

    • Prepare the artificial membrane solution (e.g., 1% phosphatidylcholine in dodecane for GIT-PAMPA).[21]

  • Coat the Filter Plate: Pipette a small volume (e.g., 5 µL) of the artificial membrane solution onto the filter of each well of the donor plate.[26]

  • Prepare the Acceptor Plate: Fill the wells of the acceptor plate with buffer.

  • Prepare the Donor Plate: Add the test compound solution to the coated donor plate.

  • Assemble and Incubate: Carefully place the donor plate into the acceptor plate, creating a "sandwich." Incubate for a defined period (e.g., 4-16 hours) at room temperature with gentle shaking.[26][27]

  • Sample Analysis: After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculate Permeability: The effective permeability (Pe) is calculated using the following equation:

    Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

    Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.

Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption.[28] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer that structurally and functionally resembles the intestinal epithelium, complete with tight junctions and efflux transporters.[28][][30]

cluster_2 Caco-2 Permeability Assay Workflow Seed_Cells Seed Caco-2 Cells on Transwell Inserts Culture_Differentiate Culture for ~21 Days to Form a Differentiated Monolayer Seed_Cells->Culture_Differentiate Verify_Integrity Verify Monolayer Integrity (TEER Measurement) Culture_Differentiate->Verify_Integrity Add_Compound Add Test Compound to Apical (A-B) or Basolateral (B-A) Side Verify_Integrity->Add_Compound Incubate_Sample Incubate and Take Samples from the Receiver Compartment at Timed Intervals Add_Compound->Incubate_Sample Analyze Quantify Compound Concentration (LC-MS/MS) Incubate_Sample->Analyze Calculate_Papp Calculate Apparent Permeability (Papp) and Efflux Ratio Analyze->Calculate_Papp

Caption: Key steps in the Caco-2 cell permeability assay.

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS).[31]

    • Seed the cells onto semi-permeable Transwell inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.[][32]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[28][33]

  • Permeability Assay:

    • Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • For apical-to-basolateral (A-B) transport, add the test compound to the apical compartment.

    • For basolateral-to-apical (B-A) transport, add the test compound to the basolateral compartment.[33]

    • Incubate at 37°C, and take samples from the receiver compartment at various time points.

  • Sample Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER greater than 2 suggests the compound is a substrate for efflux transporters.[30]

Metabolic Stability Assessment

The sulfonamide group is generally stable against hydrolysis, but metabolism can still occur, primarily through cytochrome P450 (CYP) enzymes.[34][35][36][37] Understanding the metabolic fate of dimethylsulfamoylamino derivatives is crucial, as extensive first-pass metabolism in the liver can significantly reduce bioavailability.

In Vitro Metabolism Assays
  • Human Liver Microsomes (HLM): Incubating the test compound with HLMs in the presence of NADPH allows for the assessment of phase I metabolic stability.

  • Hepatocytes: Using primary hepatocytes provides a more complete picture of metabolism, including both phase I and phase II reactions.

Integrating the Data for a Holistic Prediction

No single method can perfectly predict in vivo bioavailability. The most robust approach involves integrating data from multiple sources.

cluster_3 Integrated Bioavailability Assessment In_Silico In Silico Screening (QSAR, ADME Prediction) Bioavailability_Prediction Comprehensive Bioavailability Prediction In_Silico->Bioavailability_Prediction PAMPA PAMPA (Passive Permeability) PAMPA->Bioavailability_Prediction Caco2 Caco-2 Assay (Permeability & Efflux) Caco2->Bioavailability_Prediction Metabolism Metabolic Stability (HLM, Hepatocytes) Metabolism->Bioavailability_Prediction

Caption: An integrated approach to bioavailability prediction.

A candidate dimethylsulfamoylamino derivative with a high probability of good oral bioavailability will typically exhibit:

  • Compliance with Lipinski's Rule of Five.

  • Favorable in silico ADME predictions.

  • High permeability in the PAMPA assay.

  • High absorptive permeability (Papp A-B) and a low efflux ratio in the Caco-2 assay.

  • Good metabolic stability in HLM and hepatocyte assays.

Conclusion

Predicting the oral bioavailability of dimethylsulfamoylamino derivatives requires a systematic and multi-pronged approach. By starting with a solid foundation of physicochemical principles and in silico modeling, and then progressing to well-designed in vitro permeability and metabolism assays, researchers can build a comprehensive profile of a compound's potential for oral absorption. This integrated strategy empowers drug discovery teams to prioritize candidates with the highest likelihood of success, thereby optimizing resources and accelerating the development of new therapeutics.

References

  • Toxicometabolomics Characterization of Two N1-Sulfonated Dimethyltryptamine Derivatives in Zebrafish Larvae and Human Liver S9 Fractions Using Liquid Chromatography–High-Resolution Mass Spectrometry - MDPI. (n.d.). Retrieved from [Link]

  • Caco-2 permeability assay - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Caco-2 Permeability Assay - Evotec. (n.d.). Retrieved from [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - MDPI. (n.d.). Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc - YouTube. (2022, December 9). Retrieved from [Link]

  • QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors - MDPI. (n.d.). Retrieved from [Link]

  • in silico Prediction of Oral Bioavailability - Simulations Plus. (2016, March 9). Retrieved from [Link]

  • In silico prediction of oral bioavailability - UQ eSpace - The University of Queensland. (n.d.). Retrieved from [Link]

  • Methods of Parallel Artificial Membrane Permeability Assays - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. (n.d.). Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Pion Inc. (2024, January 30). Retrieved from [Link]

  • In silico PREDICTION OF ORAL BIOAVAILABILITY - Simulations Plus. (2014, August 14). Retrieved from [Link]

  • In-Silico Prediction of Oral Drug Bioavailability: A multi-boluses approach - PubMed. (n.d.). Retrieved from [Link]

  • Comparative QSAR of the sulfonamide function - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis, In silico study (DFT, ADMET) and crystal structure of novel sulfamoyloxy-oxazolidinones: Interaction with SARS-CoV-2 - ResearchGate. (n.d.). Retrieved from [Link]

  • Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters - ACS Publications. (2019, October 31). Retrieved from [Link]

  • Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC. (n.d.). Retrieved from [Link]

  • Overview on the Rule of Five - PubMed. (n.d.). Retrieved from [Link]

  • Schematic representation of a PAMPA assay. The PAMPA construct is made... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (n.d.). Retrieved from [Link]

  • Synthesis and PAMPA Permeability Assay of New Sulfonyl Hydrazone Derivatives. (2025, August 6). Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - GitHub Gist. (n.d.). Retrieved from [Link]

  • Lipinski's rule of five - Wikipedia. (n.d.). Retrieved from [Link]

  • Lipinski's rule of five – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Lipinski's Rule of Five - chemeurope.com. (n.d.). Retrieved from [Link]

  • Lipinski's Rule of Five Analysis Results. - ResearchGate. (n.d.). Retrieved from [Link]

  • The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones - PubMed. (n.d.). Retrieved from [Link]

  • Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC. (2016, January 19). Retrieved from [Link]

  • Investigation of the metabolism of N, N-Dimethylformamide and its metabolites - Aston Research Explorer. (n.d.). Retrieved from [Link]

  • Structure of sulfonamide derivatives for developing the QSAR model - ResearchGate. (n.d.). Retrieved from [Link]

  • Bioavailability of sulfonamide suspensions I: Dissolution profiles of sulfamethizole using paddle method - Research With Rutgers. (n.d.). Retrieved from [Link]

  • molecularinformatics/Computational-ADME - GitHub. (n.d.). Retrieved from [Link]

  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Publishing. (n.d.). Retrieved from [Link]

  • Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase - PMC. (n.d.). Retrieved from [Link]

  • Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC. (n.d.). Retrieved from [Link]

  • ADME Advances: Personalized and Computational Approaches | Technology Networks. (2022, April 19). Retrieved from [Link]

  • Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed. (n.d.). Retrieved from [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes) - Open Access Pub. (n.d.). Retrieved from [Link]

  • Absorption, metabolism and elimination of N,N-dimethylformamide in humans - PubMed. (n.d.). Retrieved from [Link]

  • Investigation of the mechanistic basis of N,N-dimethylformamide toxicity. Metabolism of N,N-dimethylformamide and its deuterated isotopomers by cytochrome P450 2E1 - PubMed. (n.d.). Retrieved from [Link]

  • The disulfiram metabolites S-methyl-N,N-diethyldithiocarbamoyl sulfoxide and S-methyl-N,N-diethylthiocarbamoyl sulfone irreversibly inactivate betaine aldehyde dehydrogenase from Pseudomonas aeruginosa, both in vitro and in situ, and arrest bacterial growth - PubMed. (n.d.). Retrieved from [Link]

  • Metabolism of N-nitrosodimethylamine - PubMed - NIH. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Functionalization of the Carboxylic Acid Group in 3-[(Dimethylsulfamoylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Scaffold

3-[(Dimethylsulfamoylamino)methyl]benzoic acid is a molecule of significant interest in medicinal chemistry and drug discovery. Its structure presents a unique combination of a carboxylic acid, a flexible linker, and a dimethylsulfamoyl group, making it a versatile scaffold for the synthesis of novel therapeutic agents. The carboxylic acid group, in particular, serves as a prime handle for chemical modification, allowing for the introduction of a wide array of functional groups to modulate the compound's physicochemical properties, biological activity, and pharmacokinetic profile.

This guide provides a comprehensive overview of the key strategies for the functionalization of the carboxylic acid moiety of this compound. From the formation of amides and esters to the synthesis of more reactive acyl halides, this document details the underlying principles, experimental protocols, and critical considerations for each transformation.

Core Functionalization Strategies

The primary goal in functionalizing a carboxylic acid is to convert the hydroxyl (-OH) group into a better leaving group, thereby facilitating nucleophilic acyl substitution.[1] The choice of strategy depends on the desired final product, the stability of the starting material and product to the reaction conditions, and the desired scale of the reaction.

Herein, we will explore three principal pathways for the derivatization of this compound:

  • Amide Bond Formation: The conversion of the carboxylic acid to an amide is one of the most common and important transformations in medicinal chemistry, as the amide bond is a key feature of peptides and many pharmaceuticals.[2][3][4]

  • Esterification: The formation of esters can be used to mask the polarity of the carboxylic acid, improve cell permeability, or create prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.

  • Acyl Halide Synthesis: The conversion to a highly reactive acyl halide provides a versatile intermediate that can be readily converted to a wide range of other functional groups.[5][6][7]

Functionalization_Pathways Start This compound Amide Amide Derivatives Start->Amide Amine, Coupling Agent Ester Ester Derivatives Start->Ester Alcohol, Acid Catalyst or Coupling Agent AcylHalide Acyl Halide Intermediate Start->AcylHalide Thionyl Chloride or Oxalyl Chloride AcylHalide->Amide Amine AcylHalide->Ester Alcohol FurtherDerivatives Further Derivatives (e.g., Anhydrides, Acyl Azides) AcylHalide->FurtherDerivatives Various Nucleophiles

I. Amide Bond Formation: The Cornerstone of Medicinal Chemistry

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[5][8] Therefore, activation of the carboxylic acid is necessary. This is typically achieved using coupling reagents.[9][10]

A. Carbodiimide-Mediated Amide Coupling

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for amide bond formation.[5][11] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[8][12]

Mechanism of Carbodiimide Coupling:

  • The carboxylic acid adds to the carbodiimide to form an O-acylisourea intermediate.

  • The amine attacks the carbonyl carbon of the O-acylisourea.

  • The leaving group is eliminated, and the amide is formed, along with a urea byproduct.

To increase reaction efficiency and suppress side reactions, such as the formation of N-acylurea, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.[5] These additives react with the O-acylisourea to form an active ester, which is less prone to side reactions and readily reacts with the amine.

Carbodiimide_Mechanism CarboxylicAcid {R-COOH | this compound} OAcylisourea {O-Acylisourea Intermediate | Highly Reactive} CarboxylicAcid->OAcylisourea + Carbodiimide Carbodiimide {R'-N=C=N-R' | e.g., EDC, DCC} Amide {R-CO-NHR'' | Desired Product} OAcylisourea->Amide + Amine Urea {R'-NH-CO-NH-R' | Byproduct} OAcylisourea->Urea + Amine Amine {R''-NH2 | Nucleophile}

Protocol 1: EDC/HOBt Mediated Amide Synthesis

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using EDC and HOBt.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and dissolve it in anhydrous DMF.

  • Add the amine (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM).

Troubleshooting and Key Considerations:

  • Solubility: If the starting materials or product have poor solubility in DMF, other aprotic polar solvents such as DCM or acetonitrile can be explored.

  • Byproduct Removal: The urea byproduct from EDC is water-soluble and can be removed during the aqueous workup. If using DCC, the dicyclohexylurea byproduct is largely insoluble in most organic solvents and can be removed by filtration.[13]

  • Racemization: For chiral amines, the use of HOBt or HOAt can help to minimize racemization.[5][10]

B. Other Coupling Reagents

While carbodiimides are workhorses in amide synthesis, other classes of coupling reagents offer distinct advantages, particularly for challenging substrates or large-scale synthesis.[4]

  • Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient but can be more expensive.[11]

  • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high reactivity and low rates of racemization.[11][13]

II. Esterification: Modulating Physicochemical Properties

Esterification of the carboxylic acid can be a valuable strategy to enhance lipophilicity, improve membrane permeability, or create a prodrug.

A. Fischer-Speier Esterification

The classical Fischer-Speier esterification involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and water is removed to drive the equilibrium towards the ester product.

Protocol 2: Acid-Catalyzed Esterification

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol; used as solvent)

  • Concentrated sulfuric acid (catalytic amount, e.g., 5 mol%)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • Suspend this compound in the desired alcohol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude ester by flash column chromatography if necessary.

Considerations for Hindered Acids:

For sterically hindered carboxylic acids, Fischer-Speier esterification can be slow or inefficient. In such cases, alternative methods may be required.[14][15][16]

B. Esterification using Coupling Reagents

The same coupling reagents used for amide synthesis can also be employed for esterification, particularly for hindered alcohols or when mild conditions are required. The general principle involves the activation of the carboxylic acid followed by nucleophilic attack by the alcohol.

III. Acyl Halide Formation: A Gateway to Diverse Functionality

Conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride, provides a versatile intermediate that can be readily converted into amides, esters, anhydrides, and other derivatives.[5][7]

A. Synthesis of Acyl Chlorides

Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common reagents for this transformation.[6][17][18] The reaction with thionyl chloride produces gaseous byproducts (SO₂ and HCl), which simplifies purification.[6][17]

Protocol 3: Acyl Chloride Synthesis using Thionyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) (2-5 equivalents)

  • Anhydrous toluene or dichloromethane (DCM)

  • A catalytic amount of anhydrous DMF (optional)

  • Rotary evaporator (with a trap for acidic gases)

  • Reflux condenser with a drying tube

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic and corrosive gases.

  • To an oven-dried round-bottom flask containing this compound, add anhydrous toluene or DCM.

  • Slowly add thionyl chloride at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

  • Heat the mixture to reflux for 1-4 hours. The reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation or under reduced pressure. It is crucial to use a base trap (e.g., NaOH solution) to neutralize the acidic vapors.

  • The resulting crude acyl chloride is often used directly in the next step without further purification due to its reactivity and moisture sensitivity.

AcylChloride_Synthesis CarboxylicAcid This compound Reaction Reaction in Inert Solvent (e.g., Toluene, DCM) Heat (Reflux) CarboxylicAcid->Reaction ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Reaction AcylChloride 3-[(Dimethylsulfamoylamino)methyl]benzoyl chloride Reaction->AcylChloride Byproducts Gaseous Byproducts (SO₂ + HCl) Reaction->Byproducts

IV. Purification and Characterization

A. Purification Techniques

The choice of purification method depends on the properties of the synthesized derivative.

  • Flash Column Chromatography: This is the most common method for purifying amides and esters. The choice of eluent system is critical for achieving good separation.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture can be an effective purification method.[19]

  • Acid-Base Extraction: For derivatives that retain a basic or acidic handle, extraction into an aqueous acidic or basic solution, followed by neutralization and re-extraction into an organic solvent, can be used to remove neutral impurities.[19][20]

B. Characterization

The structure and purity of the functionalized products should be confirmed by appropriate analytical techniques.

TechniqueInformation Provided
¹H and ¹³C NMR Confirms the chemical structure and provides information on purity.
Mass Spectrometry (MS) Determines the molecular weight of the product.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups (e.g., C=O stretch of amide or ester).
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the final compound.

Conclusion

The functionalization of the carboxylic acid group of this compound opens up a vast chemical space for the development of new molecular entities. By carefully selecting the appropriate synthetic strategy and reaction conditions, researchers can efficiently generate diverse libraries of amides, esters, and other derivatives for biological evaluation. The protocols and considerations outlined in this guide provide a solid foundation for the successful modification of this versatile scaffold.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the dilemma of activating agents. Chemical Society reviews, 38(2), 606–631.
  • Ishihara, K., & Yamamoto, H. (2000). Boronic Acid Catalysis. European Journal of Organic Chemistry, 2000(4), 527-538.
  • LibreTexts. (2021). 15.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Wikipedia. (2023). Carbodiimide.
  • Gupta, S., Galla, M. S., Suhas, K. P., & Shankaraiah, N. (2025). Carboxylic acids as enabling directing groups in C−H activation and functionalization: A decade review.
  • LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts.
  • BOC Sciences. (2024).
  • Ghosh, P., & Jana, C. K. (2025). Photocatalytic decarboxylation of free carboxylic acids and their functionalization.
  • Ren, H., & Lan, M. (n.d.). Methods for amide bond synthesis.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Ghosh, P., & Jana, C. K. (2021). Photocatalytic decarboxylation of free carboxylic acids and their functionalization.
  • Clark, J. (2023). preparation of acyl chlorides (acid chlorides). Chemguide.
  • Clark, J. (2023). converting carboxylic acids into acyl (acid) chlorides. Chemguide.
  • BenchChem. (2025).
  • Mal, D. K., & Maji, S. (2021). Recent Advances in External-Directing-Group-Free C–H Functionalization of Carboxylic Acids without Decarboxylation.
  • Macmillan Group. (2022).
  • Chempedia. (n.d.).
  • University of Calgary. (n.d.). Synthesis of Carboxylic Acids.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • ResearchGate. (2013). How can I purify carboxylic acid?.
  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Newman, M. S. (1953). Esterification of Hindered Carboxylic Acids. Journal of the American Chemical Society, 75(19), 4740-4742.
  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431-2434.
  • Barham, J. P., Coulthard, G., Emery, K. J., Doni, E., Cumine, F., Nocera, G., ... & Procter, D. J. (2016). Direct Decarboxylative Functionalization of Carboxylic Acids via O H Hydrogen Atom Transfer. Journal of the American Chemical Society, 138(23), 7402-7410.
  • Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube.
  • The Organic Chemistry Tutor. (2024, March 14). Lec6 - Carboxylic acid Conversions to Acyl Chlorides, Anhydrides and Esters. YouTube.
  • Prof. Miletti. (2019, July 29). 08.09 Activation Substitution of Carboxylic Acids. YouTube.
  • ResearchGate. (2025). Process for Purification of 3-Alkenylcephem Carboxylic Acid.
  • Organic Chemistry Portal. (n.d.).
  • Reddit. (2019).
  • Newman, M. S., & Fones, W. S. (1947). A Method for the Esterification of Hindered Acids. The Journal of Organic Chemistry, 12(2), 278-283.
  • ResearchGate. (2010). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.
  • Prashantha, A. G., et al. (2021). SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Rasayan Journal of Chemistry, 14(3), 1635-1642.
  • Da-Yong, P., et al. (2024). Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, C12H13NO5S. Zeitschrift für Kristallographie - New Crystal Structures, 239(4), 677-679.
  • MDPI. (2024). Molbank | Topical Collection : Heterocycle Reactions.
  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • PubChem. (n.d.). Benzoic acid, 3,3'-((4-(dimethylamino)phenyl)methylene)bis(6-hydroxy-5-methyl-.

Sources

Troubleshooting & Optimization

Solving solubility issues with 3-[(Dimethylsulfamoylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-[(Dimethylsulfamoylamino)methyl]benzoic acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered with this compound. We will explore the underlying chemical principles governing its solubility and provide robust, field-tested protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound, and how does it influence its solubility?

A1: The structure consists of a benzoic acid core, which is a benzene ring substituted with a carboxylic acid group (-COOH). At the 3-position (meta), there is a (Dimethylsulfamoylamino)methyl substituent.

  • Carboxylic Acid Group (-COOH): This is the primary driver of the compound's pH-dependent solubility. As a weak acid, the -COOH group can donate a proton to become a negatively charged carboxylate ion (-COO⁻). The un-ionized (protonated) form is significantly less polar and thus less soluble in aqueous media than the ionized (deprotonated) form.[1][2]

  • Substituent Group: The (Dimethylsulfamoylamino)methyl group is relatively large and contains both polar (sulfamoyl) and nonpolar (dimethyl, methyl linker) components. While the sulfamoyl group can participate in hydrogen bonding, the overall contribution of this bulky substituent can increase the molecule's hydrophobicity, further limiting its aqueous solubility, especially in its un-ionized state.

Q2: I'm observing that my compound is "crashing out" or precipitating from my aqueous buffer. What is the primary cause?

A2: This is the most common issue reported and is almost always related to pH. The compound is a weak acid, meaning its solubility is highly dependent on the pH of the solution.[3] If you are using a standard physiological buffer like PBS at pH 7.4, you might be close to the compound's pKa (the pH at which it is 50% ionized and 50% un-ionized). If the pH of your final solution drops even slightly, or if you are trying to dissolve a high concentration, the equilibrium will shift towards the poorly soluble, un-ionized form, causing precipitation.[2]

Q3: What is the expected pH-solubility profile for a benzoic acid derivative like this one?

A3: The solubility will be low at acidic pH values (e.g., pH 1-4) where the carboxylic acid group is fully protonated (-COOH). As the pH of the solution increases and surpasses the compound's pKa, the carboxylic acid will deprotonate to form the much more soluble carboxylate salt (-COO⁻).[3][4] Therefore, you should expect a significant, often exponential, increase in solubility as the pH becomes more alkaline.

Troubleshooting Guide: Step-by-Step Solutions

This guide provides a logical workflow for addressing solubility issues, from simple adjustments to more advanced formulation strategies.

G start Start: Compound fails to dissolve in aqueous buffer check_ph Is the buffer pH > 8.0? start->check_ph ph_adjust Strategy 1: pH Adjustment Increase buffer pH to >8.5 (See Protocol 1) check_ph->ph_adjust No cosolvent Strategy 2: Use a Cosolvent Prepare stock in DMSO or Ethanol, then dilute (See Protocol 2) check_ph->cosolvent Yes, or pH change is not an option ph_success Success: Compound Dissolved ph_adjust->ph_success cosolvent_check Does it precipitate upon dilution? cosolvent->cosolvent_check cosolvent_check->ph_success No surfactant Strategy 3: Add a Surfactant Incorporate Tween® 80 or Solutol® HS-15 to the final buffer cosolvent_check->surfactant Yes surfactant->ph_success advanced Strategy 4: Advanced Formulation Consider Solid Dispersions or Lipid-Based Systems for high concentrations surfactant->advanced Still issues or higher concentration needed

Caption: Decision tree for troubleshooting solubility issues.

Problem: My compound will not dissolve in standard physiological buffers (e.g., PBS at pH 7.4).

Root Cause Analysis: The pH of the buffer is likely too low to achieve complete ionization of the carboxylic acid group, leaving a significant portion of the compound in its poorly soluble neutral form.

This is the most direct method. By raising the pH well above the compound's pKa, you shift the equilibrium almost entirely to the highly soluble ionized form.

  • Causality: According to the Henderson-Hasselbalch equation, for each pH unit above the pKa, the ratio of ionized to un-ionized species increases by a factor of 10. A pH of 8.5-9.0 is typically sufficient to solubilize most carboxylic acids.

  • Protocol: See Experimental Protocol 1 for a detailed, step-by-step guide.

When pH modification is not desirable for the experiment, a cosolvent can be used. Cosolvents are water-miscible organic solvents that increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[5][6]

  • Causality: Solvents like DMSO, ethanol, or polyethylene glycol (PEG) can disrupt the hydrogen bonding network of water, creating a more favorable environment for hydrophobic molecules to dissolve.[7][8]

  • Protocol: See Experimental Protocol 2 for a guide on screening and selecting an appropriate cosolvent.

  • Trustworthiness Note: Always run a vehicle control in your experiments to ensure the cosolvent itself does not produce an effect.

Problem: The compound dissolves in an organic solvent, but precipitates when I dilute it into my aqueous buffer.

Root Cause Analysis: This occurs due to supersaturation. The compound is highly soluble in the organic stock but exceeds its solubility limit when introduced to the predominantly aqueous environment, causing it to crash out.

Surfactants are amphipathic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[9]

  • Causality: These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble drug partitions into the hydrophobic core, effectively being encapsulated and keeping it "in solution" as a stable colloidal dispersion.[10][11]

  • Recommended Surfactants:

    • Polysorbate 80 (Tween® 80): A non-ionic surfactant widely used in pharmaceutical formulations.[12]

    • Solutol® HS-15: A non-ionic solubilizer known for its high capacity and low toxicity.[12]

  • Implementation: Add the surfactant to your final aqueous buffer before adding the drug stock solution. A typical starting concentration is 0.1% to 1% (w/v).

Problem: I require a high-concentration formulation for in vivo studies, and the allowed percentage of organic solvent is very low.

Root Cause Analysis: Simple solutions are often insufficient for high-dose requirements of poorly soluble compounds. More advanced formulation strategies are needed to dramatically increase the drug load.

These methods typically require specialized equipment but offer significant advantages in solubility enhancement.

  • Solid Dispersions: The drug is molecularly dispersed within a solid hydrophilic polymer matrix (e.g., PVP, HPMC, Soluplus®).[13][14][15] When this solid is added to water, the polymer dissolves rapidly, releasing the drug in an amorphous, high-energy state that is temporarily much more soluble than its crystalline form.[16][17]

  • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[18][19] The drug is dissolved in the lipid phase and remains solubilized within the resulting emulsion droplets.

Strategy Mechanism Key Advantage Consideration
pH Adjustment Increases ionization of the carboxylic acid groupSimple, uses aqueous systemMay not be suitable for all biological assays
Cosolvency Reduces solvent polarityEasy to prepare small batchesPotential for precipitation on dilution; vehicle effects
Surfactants Micellar encapsulationPrevents precipitation; enhances wettingPotential for cell toxicity at high concentrations
Solid Dispersion Creates a high-energy amorphous drug formSignificant increase in apparent solubility and dissolution rate[13][14]Requires specific manufacturing processes (e.g., spray drying)

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol describes how to make a 10 mM stock solution of this compound (MW: 258.29 g/mol ) in an aqueous buffer.

G cluster_0 Protocol Workflow start 1. Weigh 2.58 mg of compound add_buffer 2. Add ~80% of final volume of buffer (e.g., 0.8 mL) start->add_buffer slurry 3. Vortex to form a uniform slurry add_buffer->slurry add_base 4. Add 1N NaOH dropwise while vortexing slurry->add_base check_dissolution 5. Does it dissolve? add_base->check_dissolution check_dissolution->add_base No qs 6. QS to final volume (1.0 mL) with buffer check_dissolution->qs Yes check_ph_final 7. Check final pH (should be >8.5) qs->check_ph_final filter 8. Sterile filter (0.22 µm) to remove particulates check_ph_final->filter

Caption: Workflow for preparing an aqueous stock by pH adjustment.

Methodology:

  • Weigh Compound: Accurately weigh 2.58 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add Buffer: Add approximately 800 µL of your desired buffer (e.g., PBS) to the tube.

  • Create Slurry: Vortex the tube vigorously for 30 seconds. The compound will not dissolve and will form a cloudy suspension or slurry. This step is crucial for wetting the particles.

  • Basify: While vortexing, add 1N NaOH solution dropwise (typically 1-2 µL at a time). The solution should start to clarify as the compound dissolves.

  • Ensure Complete Dissolution: Continue adding NaOH until the solution becomes completely clear. Visually inspect against a dark background.

  • Adjust to Final Volume: Once dissolved, add the buffer to bring the final volume to 1.0 mL. This ensures the final concentration is 10 mM.

  • Verify pH: Use a calibrated pH meter or pH paper to confirm the final pH of the stock solution is in the desired range (typically 8.5-9.5).

  • Filter: Filter the solution through a 0.22 µm syringe filter to ensure it is a true solution and to sterilize it for cell-based assays.

Protocol 2: Screening for an Optimal Cosolvent System

This protocol is for preparing a high-concentration stock (e.g., 100 mM) in an organic solvent for subsequent dilution.

Methodology:

  • Solvent Screening:

    • Weigh out a small, equal amount of your compound (e.g., 5 mg) into three separate vials.

    • To the vials, add a small volume (e.g., 100 µL) of DMSO, Ethanol, and NMP (N-Methyl-2-pyrrolidone), respectively.

    • Vortex each vial for 1-2 minutes and observe which solvent provides the clearest solution at the highest concentration. DMSO is often the most effective starting point.

  • Stock Preparation:

    • Based on the screen, prepare a concentrated stock solution (e.g., 100 mM) in the chosen solvent. For a 100 mM stock, dissolve 25.83 mg in 1.0 mL of DMSO.

  • Dilution Test (Self-Validation):

    • Prepare your final aqueous buffer. If precipitation upon dilution is a concern, add 0.5% (w/v) Tween® 80 to this buffer.

    • Perform a serial dilution of your organic stock into the aqueous buffer. For example, to make a 100 µM working solution from a 100 mM DMSO stock, you would perform a 1:1000 dilution.

    • Crucial Step: Add the small volume of DMSO stock into the large volume of aqueous buffer while vortexing, not the other way around. This ensures rapid dispersion.

    • Let the final solution sit for at least 30 minutes and visually inspect for any signs of precipitation (Tyndall effect or visible particles). A stable solution will remain clear.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.PMC.
  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and p
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.Hilaris Publisher.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.WuXi AppTec DMPK.
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.Journal of Applied Pharmaceutical Science.
  • Innovative Formulation Strategies for Poorly Soluble Drugs.World Pharma Today.
  • Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil.Indian Journal of Pharmaceutical Sciences.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Solubility Enhancement Techniques.Pharmaguideline.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.SpringerLink.
  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review.Jetir.Org.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.SciSpace.
  • Cosolvent.Wikipedia.
  • The effects of surfactants on the dissolution profiles of poorly water-soluble acidic drugs.
  • pH-solubility profiles or organic carboxylic acids and their salts.PubMed.
  • The effects of surfactants on the dissolution profiles of poorly w
  • Organic Chemistry Study Guide: Carboxylic Acids & Deriv
  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs.Journal of Chemical and Pharmaceutical Research.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.Pharma Excipients.
  • How does pH affect water solubility of organic acids (or acids in general)?Reddit.
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • Solubility enhancement of drugs using surfactants.International Journal of Lifescience and Pharma Research.

Sources

Optimizing pH conditions for 3-[(Dimethylsulfamoylamino)methyl]benzoic acid stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks Zone"

For 3-[(Dimethylsulfamoylamino)methyl]benzoic acid, the optimal pH window is 6.5 to 7.5 .

This specific window balances two competing physicochemical forces:

  • Solubility (Requires pH > 5.0): The benzoic acid moiety (

    
    ) must be deprotonated to ensure aqueous solubility.
    
  • Chemical Stability (Requires pH < 8.5): The sulfamide linkage (

    
    ) is susceptible to base-catalyzed hydrolysis at high pH.
    

Module 1: The Solubility-Stability Paradox

To successfully work with this compound, you must navigate the tension between its two primary functional groups.

The Solubility Driver: Benzoic Acid

The "tail" of your molecule is a benzoic acid derivative.[1]

  • Mechanism: At pH levels below its

    
     (~4.2), the molecule exists in its protonated, neutral form (
    
    
    
    ). Neutral organic acids have poor water solubility and will precipitate, often mistaken for degradation.
  • Operational Constraint: You must maintain a pH of at least pH 5.5 (approx. 1.3 units above

    
    ) to ensure >95% ionization into the soluble benzoate form (
    
    
    
    ).
The Instability Driver: The Sulfamide Linkage

The "core" linker is a sulfamide (


).
  • Mechanism: Unlike simple sulfonamides, sulfamides possess two nitrogen atoms flanking the sulfonyl group. While generally robust, they are susceptible to nucleophilic attack on the sulfur atom under alkaline conditions (Base-Catalyzed Hydrolysis).

  • Operational Constraint: Prolonged exposure to pH > 9.0 accelerates the cleavage of the

    
     bond, releasing dimethylamine and the corresponding sulfamic acid derivative.
    
Data Summary Table
pH ConditionSolubility StatusStability StatusRisk Assessment
pH < 4.0 Insoluble (Precipitates)High (Kinetically stable)Critical Failure: Sample loss due to precipitation.
pH 4.0 - 5.5 Variable (Metastable)HighModerate Risk: Concentration-dependent precipitation.
pH 6.0 - 8.0 Soluble (Ionized)Stable Optimal: The "Goldilocks Zone."
pH > 9.0 SolubleUnstable (Hydrolysis)High Risk: Degradation over time (

decreases).

Module 2: Troubleshooting Guides & FAQs

Scenario A: "My sample precipitated after sitting in the autosampler."

Q: I prepared my sample in 0.1% Formic Acid (pH ~2.7) for LC-MS. Why is there a white solid at the bottom?

A: You have protonated the benzoic acid, driving it out of solution.[2]

  • The Fix: Do not use pure acidic modifiers for the sample diluent. Instead, use a buffered diluent at pH 6.5 (e.g., 10mM Ammonium Acetate).

  • Why: Even if your mobile phase is acidic (for MS ionization), the sample must remain soluble until injection. The momentary mixing in the column is too fast for precipitation to clog the system, but sitting in a vial at pH 2.7 is fatal to solubility.

Scenario B: "I see extra peaks appearing in my stability study."

Q: After 24 hours at pH 10 (Carbonate buffer), I see a new peak at RRT 0.4. Is this an impurity?

A: This is likely a hydrolysis degradant.

  • The Mechanism: At pH 10, the hydroxide ion (

    
    ) acts as a nucleophile, attacking the sulfur atom of the sulfamide group.
    
  • The Fix: Lower the pH to 7.4 (PBS or HEPES). If high pH is required for a specific reaction, limit exposure time to <1 hour and work at

    
    .
    
  • Verification: Run a check standard of 3-(aminomethyl)benzoic acid. If the sulfamide bond cleaves, this amine is a likely byproduct (depending on the specific cleavage point).

Scenario C: "Which buffer should I use?"

Q: Can I use Phosphate Buffer Saline (PBS)?

A: Yes, but with a caveat.

  • Recommendation: HEPES or MOPS (pH 7.0–7.5) are superior for long-term stability.

  • The Science: Phosphate ions can sometimes act as "general base catalysts," subtly accelerating hydrolysis rates compared to non-nucleophilic buffers like HEPES (Good's Buffers). For standard 24-hour experiments, PBS is acceptable. For >7 day storage, switch to HEPES.

Module 3: Validation Protocol (pH-Rate Profiling)

Do not rely on assumptions. Use this self-validating protocol to determine the exact stability constant (


) for your specific batch conditions.
Experimental Setup
  • Buffer Prep: Prepare 50mM buffers at pH 2.0, 4.0, 6.0, 8.0, and 10.0 (adjust ionic strength to 0.1M with NaCl).

  • Spiking: Prepare a stock solution of the compound in Methanol. Spike into each buffer to a final concentration of 50

    
    .
    
  • Incubation: Hold at

    
     (accelerated conditions).
    
HPLC Monitoring
  • Timepoints: 0, 4, 8, 24, and 48 hours.

  • Method: Reverse Phase C18.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% to 95% B over 10 mins.

Data Analysis

Plot


 vs. Time (

).
  • The slope of the line

    
    .
    
  • Plot

    
     vs. pH.
    
  • Success Criteria: The curve should be "U-shaped" or "V-shaped." The bottom of the "U" represents your maximum stability pH.

Module 4: Visualizations

The Stability-Solubility Landscape

This diagram illustrates the decision logic for selecting the pH environment.

StabilityLandscape Start Start: Select pH Condition LowPH Acidic (pH < 4.0) Protonated Form Start->LowPH Add Acid MidPH Neutral (pH 6.0 - 8.0) Ionized Form Start->MidPH Buffer (HEPES/PBS) HighPH Alkaline (pH > 9.0) Fully Ionized Start->HighPH Add Base Precip Result: Precipitation (Insolubility Risk) LowPH->Precip Benzoic Acid pKa ~4.2 effect Stable Result: Optimal Stability (Soluble & Robust) MidPH->Stable Goldilocks Zone Hydrolysis Result: Hydrolysis (Degradation Risk) HighPH->Hydrolysis Sulfamide Cleavage

Figure 1: Decision matrix for pH selection showing the trade-off between solubility and degradation risks.

Degradation Pathway Analysis

Visualizing the theoretical breakdown of the sulfamide bond.

DegradationPathway Parent Parent Molecule (Sulfamide Intact) Parent->Parent pH 7.0 (Stable) Intermediate Transition State (Nucleophilic Attack on S) Parent->Intermediate pH > 9.0 (OH- Attack) Products Degradants: 1. Amine Derivative 2. Sulfamic Acid/Sulfate Intermediate->Products S-N Bond Cleavage

Figure 2: Simplified mechanistic pathway of base-catalyzed hydrolysis for the sulfamide linkage.

References

  • Benzoic Acid Dissociation

    • Source: National Institute of Standards and Technology (NIST). "Benzoic acid, 3-methyl- Properties." NIST Chemistry WebBook, SRD 69.
    • Relevance: Establishes the pKa baseline (~4.2)
    • URL:[Link]

  • Sulfonamide/Sulfamide Hydrolysis Kinetics

    • Source: Baran, W., et al. (2011).[3] "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials.

    • Relevance: Provides the kinetic framework for sulfonamide bond stability, demonstrating stability at neutral pH and degradation pathways
    • URL:[Link]

  • Source: Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-[(Dimethylsulfamoylamino)methyl]benzoic acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the coupling of 3-[(Dimethylsulfamoylamino)methyl]benzoic acid. The unique structure of this molecule, specifically the bulky dimethylsulfamoyl group in proximity to the reactive carboxylic acid, presents significant steric hindrance that can impede amide bond formation. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully navigate these synthetic challenges.

Troubleshooting Guide

This section addresses common problems encountered during the coupling of this compound. Each issue is followed by an analysis of potential causes and a set of actionable solutions.

Q1: Why am I observing low to no product yield in my coupling reaction?

Potential Causes & Solutions:

  • Inadequate Activation of the Carboxylic Acid: The steric bulk of the dimethylsulfamoyl group can hinder the approach of the coupling reagent to the carboxylic acid, leading to inefficient activation. Standard coupling reagents may not be sufficiently reactive to overcome this steric barrier.[1]

    • Solution: Employ highly reactive coupling reagents. Urionium/aminium salts like HATU, HCTU, and COMU, or phosphonium salts like PyBOP and PyAOP are generally more effective than carbodiimides (e.g., DCC, EDC) for hindered couplings.[1] HATU and COMU are often considered among the most efficient due to the high reactivity of the active esters they form.[1][2]

  • Steric Hindrance Impeding Nucleophilic Attack: Even if the carboxylic acid is successfully activated, the bulky substituent can physically block the incoming amine from attacking the activated carbonyl center.

    • Solution 1: Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration (e.g., overnight) can sometimes provide sufficient time for the coupling to occur, even at a slower rate.[1] Microwave-assisted synthesis can also be a powerful tool to accelerate slow reactions by efficiently overcoming activation energy barriers.[1]

    • Solution 2: Pre-activation: Instead of adding all reagents at once, pre-activating the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for a short period (1-5 minutes) before adding the amine can improve yields.[1]

    • Solution 3: Double Coupling: If a single coupling reaction gives low yields, performing a second coupling with fresh reagents on the unreacted starting material can drive the reaction to completion.[1]

  • Poor Solubility: The starting materials or activated intermediate may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.

    • Solution: Optimize the solvent system. Polar aprotic solvents like DMF, NMP, or DMSO are generally good choices for peptide couplings.[3] For particularly challenging cases, a mixture of solvents such as DCM/DMF/NMP might enhance solubility.[1]

Q2: I'm observing significant formation of side products. What are they and how can I prevent them?

Potential Causes & Solutions:

  • Guanidinylation of the Amine: Urionium-based coupling reagents (like HBTU, HATU, HCTU) can react with the amine nucleophile to form a guanidinium byproduct, which terminates the desired reaction. This is more prevalent when the carboxylic acid activation is slow, a common issue with sterically hindered substrates.

    • Solution: Switch to a phosphonium-based coupling reagent like PyBOP or PyAOP, as they do not cause this side reaction.[4] Alternatively, using COMU, an oxyma-based uronium salt, can also be a good option as it is reported to have a lower tendency for guanidinylation compared to HOBt or HOAt-based reagents.[2][5]

  • Racemization: If the amine component has a stereocenter, harsh reaction conditions or the use of certain bases can lead to epimerization.

    • Solution: Use a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[3] Additives like 1-hydroxybenzotriazole (HOBt) or its derivatives can help suppress racemization when using carbodiimides.[6] Modern coupling reagents like HATU and COMU are designed to minimize racemization.[2][5]

Q3: My reaction is sluggish and takes a very long time to show any conversion. What can I do to speed it up?

Potential Causes & Solutions:

  • Low Reaction Temperature: While room temperature is a common starting point, sterically hindered couplings often require more energy to overcome the activation barrier.

    • Solution: Gently heating the reaction mixture (e.g., to 40-50 °C) can significantly increase the reaction rate. However, be mindful of potential side reactions like racemization at elevated temperatures.[1] Microwave irradiation is a highly effective method for accelerating these types of challenging couplings.[1]

  • Insufficient Reagent Stoichiometry: Using stoichiometric amounts of reagents may not be sufficient to drive a difficult coupling to completion.

    • Solution: Increasing the equivalents of the coupling reagent and the amine can help push the equilibrium towards the product. A common strategy is to use a slight excess of the amine (e.g., 1.2 equivalents) and the coupling reagent (e.g., 1.1 equivalents).

Frequently Asked Questions (FAQs)

Q1: What exactly is steric hindrance and why is it a major issue for this compound?

Steric hindrance is a phenomenon in chemistry where the rate of a chemical reaction is slowed down because of the spatial arrangement of atoms in a molecule. In the case of this compound, the bulky dimethylsulfamoyl group (-SO_2N(CH_3)_2) is positioned on a methylene spacer attached to the benzene ring at the meta-position relative to the carboxylic acid. While not directly adjacent (ortho-position), this group is large enough to create a "steric shield" around the carboxylic acid functional group. This shield impedes the approach of other molecules, namely the activating agent of the coupling reagent and the amine nucleophile, making the formation of the amide bond more difficult.

Q2: Which class of coupling reagents is generally best for sterically hindered substrates?

For sterically hindered substrates, uronium/aminium and phosphonium salt-based coupling reagents are highly recommended over carbodiimides.

  • Uronium/Aminium Salts (e.g., HATU, HCTU, COMU): These reagents are highly reactive and form activated esters that readily react with amines. HATU is a classic example of a highly efficient coupling reagent.[6] COMU is a newer generation reagent that offers comparable or even superior reactivity to HATU with the added benefit of a better safety profile (non-explosive) and byproducts that are easier to remove.[2][5]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These are also very effective and have a key advantage over uronium salts in that they do not cause guanidinylation side reactions.[4] This makes them a "cleaner" option, especially when dealing with slow couplings where side reactions are more likely.

Q3: Can I use an acyl halide strategy for this coupling?

Yes, converting the carboxylic acid to a more reactive acyl halide (e.g., an acyl chloride or acyl fluoride) is a viable strategy for overcoming steric hindrance. Acyl halides are significantly more electrophilic than the parent carboxylic acid and can react with amines without the need for a coupling reagent.

  • Acyl Fluorides: These are often preferred over acyl chlorides as they are generally more stable and less prone to causing racemization.[7] Reagents like TFFH can be used to generate acyl fluorides in situ.[7]

  • Acyl Chlorides: Can be formed using reagents like oxalyl chloride or thionyl chloride. However, these conditions are often harsh and may not be compatible with sensitive functional groups elsewhere in the molecule.

Q4: What role does the base play in these coupling reactions?

The base plays a crucial role in amide coupling reactions. Its primary function is to deprotonate the carboxylic acid, forming a carboxylate anion.[3] This carboxylate then attacks the coupling reagent to form the activated species. A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is commonly used.[3] It is important to use a non-nucleophilic base to avoid it competing with the desired amine in reacting with the activated carboxylic acid. The pKa of the base can also influence the reaction rate and the potential for side reactions like racemization.

Data Summary & Reagent Comparison

Coupling ReagentClassRelative ReactivityKey AdvantagesPotential Disadvantages
DCC, EDC CarbodiimideLow to ModerateInexpensiveOften inefficient for hindered couplings, formation of insoluble urea byproducts.[8]
HBTU, TBTU Uronium/AminiumHighEffective for many standard couplings.Can be insufficient for severely hindered substrates, potential for guanidinylation.
HATU, HCTU Uronium/AminiumVery HighAmong the most efficient reagents, fast reaction rates.[1]Can cause guanidinylation, HATU is potentially explosive.
PyBOP, PyAOP PhosphoniumVery HighExcellent for hindered couplings, does not cause guanidinylation.[1]Byproducts can sometimes be difficult to remove.
COMU Uronium/AminiumVery HighReactivity comparable or superior to HATU, improved safety profile, water-soluble byproducts.[2][5]Higher cost compared to older reagents.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Coupling using HATU

This protocol outlines a general method for the coupling of this compound with a primary or secondary amine using HATU.

Materials:

  • This compound

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-5 minutes to allow for pre-activation.

  • Add the amine (1.2 equivalents) to the reaction mixture.

  • Continue to stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS). If the reaction is slow, it can be gently heated to 40-50 °C.

  • Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Coupling Process

The following diagrams illustrate the key steps and decision-making processes in overcoming steric hindrance.

G cluster_0 Troubleshooting Workflow start Start: Low Yield q1 Is the coupling reagent potent enough? (e.g., HATU, COMU) start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are reaction conditions optimized? a1_yes->q2 sol1 Switch to a high-reactivity reagent (HATU, COMU, PyBOP) a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is solubility an issue? a2_yes->q3 sol2 Increase time/temp, use microwave, or perform double coupling a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Optimize solvent system (e.g., DMF, NMP, solvent mixture) a3_yes->sol3 end Successful Coupling a3_no->end sol3->end G cluster_1 Mechanism of HATU-mediated Coupling Acid R-COOH ActiveEster O-Acyl isouronium ester Acid->ActiveEster + HATU, Base HATU HATU Base Base (DIPEA) Product Amide Product ActiveEster->Product + R'-NH2 Amine R'-NH2

Caption: Simplified mechanism of amide bond formation using HATU. [3][9]

References

  • Organic Chemistry. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube; 2020. Available from: [Link]

  • El-Faham A, Albericio F. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Chemistry – An Asian Journal. 2011;6(1):22-30.
  • G-Ciszewska K, Organ MG. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition. 2021;60(47):25051-25057.
  • Al-Zoubi RM, Marion O, Hall DG. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate; 2008. Available from: [Link]

  • Merck Millipore. Novabiochem® Coupling reagents. Available from: [Link]

  • ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • Pedersen DS, Abell A. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. 2015;13(45):11086-11091.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Shrestha R, Weeraratne KDP, Lavoie CM, et al. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters. 2020;22(19):7541-7546.

Sources

Technical Support Center: Stabilizing the Sulfonamide Bond in Acidic Environments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on a critical challenge in medicinal chemistry and formulation science: preventing the hydrolysis of the sulfonamide bond under acidic conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols designed to help you diagnose, understand, and resolve issues of compound instability.

Introduction: The Challenge of Sulfonamide Stability

Sulfonamides are a cornerstone functional group in a vast array of pharmaceuticals, celebrated for their diverse biological activities.[1][2][3] However, the inherent susceptibility of the sulfur-nitrogen (S-N) bond to cleavage, particularly in acidic media, presents a significant hurdle in drug development, from synthesis and purification to formulation and long-term storage.[4] This guide is structured to provide you with the foundational knowledge and practical strategies to ensure the integrity of your sulfonamide-containing molecules.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and experimental issues in a direct Q&A format.

FAQ 1: My sulfonamide-containing compound is showing signs of degradation in an acidic solution. What is happening at a molecular level?

Answer: The most probable cause of degradation is the acid-catalyzed hydrolysis of the sulfonamide bond. This reaction involves the cleavage of the sulfur-nitrogen (S-N) bond.[4] Under acidic conditions, the mechanism is typically initiated by the protonation of either the sulfonamide nitrogen or, more commonly, an adjacent functional group like an amide oxygen.[5] This protonation makes the sulfonyl sulfur more electrophilic and susceptible to nucleophilic attack by water. The primary degradation products are typically the corresponding sulfonic acid and the free amine.[6][7]

Visualizing the Mechanism: Acid-Catalyzed Sulfonamide Hydrolysis

The following diagram illustrates the general mechanism of S-N bond cleavage under acidic conditions.

Sulfonamide Hydrolysis Sulfonamide R-SO₂-NH-R' Protonation Protonation (e.g., on adjacent group) Sulfonamide->Protonation + H⁺ Activated_Intermediate Activated Intermediate [R-SO₂-NH₂⁺-R'] Protonation->Activated_Intermediate Nucleophilic_Attack Nucleophilic Attack by H₂O Activated_Intermediate->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Bond_Cleavage S-N Bond Cleavage Tetrahedral_Intermediate->Bond_Cleavage Products Products: Sulfonic Acid (R-SO₃H) + Amine (R'-NH₂) Bond_Cleavage->Products

Caption: General mechanism of acid-catalyzed sulfonamide hydrolysis.

FAQ 2: I've confirmed hydrolysis is occurring. What are the key factors I should investigate to control this degradation?

Answer: Several critical parameters influence the rate of sulfonamide hydrolysis. Systematically evaluating these will help you pinpoint the source of instability and devise an effective solution.

  • pH: This is the most significant factor. Sulfonamides are generally more labile in strongly acidic environments.[4][8] The rate of hydrolysis typically decreases as the pH increases towards neutral.[9] This is because the anionic form of the sulfonamide, which is more prevalent at higher pH values, is less susceptible to hydrolysis than the neutral or cationic forms.[9]

  • Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent and will increase with rising temperatures.[4] If your process involves heating, this will significantly accelerate degradation.

  • Molecular Structure: The electronic and steric properties of the substituents on both the aryl ring and the sulfonamide nitrogen play a crucial role.

    • Electronic Effects: Electron-withdrawing groups on the aromatic ring can sometimes influence stability.

    • Steric Hindrance: Bulky groups near the sulfonamide linkage can sterically shield it from attack by water, thereby increasing its stability.[10][11]

  • Solvent System: The composition of your solvent can impact stability, although this is often secondary to pH.

Troubleshooting Workflow: Diagnosing and Addressing Sulfonamide Instability

Use the following workflow to systematically address unexpected degradation of your sulfonamide-containing compound.

Troubleshooting Workflow Start Start: Unexpected Degradation Observed Confirm_Hydrolysis Step 1: Confirm Hydrolysis - Use LC-MS/MS or NMR to identify degradation products - Look for expected sulfonic acid and amine fragments Start->Confirm_Hydrolysis Assess_Conditions Step 2: Assess Experimental Conditions - Accurately measure pH and temperature - Review solvent composition Confirm_Hydrolysis->Assess_Conditions Is_pH_Low Is pH < 4? Assess_Conditions->Is_pH_Low Is_Temp_High Is Temperature Elevated? Is_pH_Low->Is_Temp_High No Adjust_pH Action: Adjust pH - Increase pH to the highest tolerable level for your experiment - Use a suitable buffer system (See Protocol 1) Is_pH_Low->Adjust_pH Yes Modify_Structure Consider Structural Modification (See Part 2, Strategy 3) Is_Temp_High->Modify_Structure No Reduce_Temp Action: Reduce Temperature - Conduct experiment at a lower temperature - Minimize exposure time to heat Is_Temp_High->Reduce_Temp Yes Re_evaluate Step 3: Re-evaluate Stability - Re-run experiment under modified conditions - Monitor degradation over time Adjust_pH->Re_evaluate Reduce_Temp->Re_evaluate Success Success: Stability Achieved Re_evaluate->Success

Caption: A systematic workflow for troubleshooting sulfonamide instability.

Part 2: Proactive Strategies and Experimental Protocols for Preventing Hydrolysis

Beyond troubleshooting, proactive measures during compound design and process development can mitigate the risk of hydrolysis.

Strategy 1: Rigorous pH Control

The most effective and often simplest method to prevent sulfonamide hydrolysis is to maintain the pH of the solution in a range where the sulfonamide bond is most stable, typically moving away from strongly acidic conditions.

Protocol 1: Conducting a pH-Rate Profile Study

This study is essential to determine the optimal pH for the stability of your specific sulfonamide.

Objective: To quantify the rate of hydrolysis of a sulfonamide compound as a function of pH.

Materials:

  • Your sulfonamide compound

  • A series of buffers (e.g., citrate for pH 2-4, phosphate for pH 5-8) of known concentration

  • High-purity water and solvents

  • Calibrated pH meter

  • Constant temperature incubator or water bath

  • HPLC or UPLC system with a suitable column and detector (e.g., DAD or MS)[6][12]

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of your sulfonamide in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Sample Preparation:

    • For each pH point to be tested (e.g., pH 2, 3, 4, 5, 6, 7), pipette a small, precise volume of the stock solution into a larger volume of the corresponding buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the buffer's pH.

    • Prepare multiple identical vials for each pH point to serve as time-point samples.

  • Incubation: Place all sample vials in a constant temperature incubator set to a relevant temperature (e.g., 40°C or 50°C to accelerate degradation for the purpose of the study).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each pH set.

    • Immediately quench any further reaction by diluting the sample in a suitable mobile phase or by freezing.

    • Analyze the sample by HPLC to determine the remaining concentration of the parent sulfonamide.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the sulfonamide concentration versus time.

    • The slope of this line will give you the pseudo-first-order rate constant (k) for degradation at that pH.

    • Plot the log(k) versus pH to generate the pH-rate profile. The minimum of this curve indicates the pH of maximum stability.

Data Interpretation:

The results of your pH-rate profile study can be summarized in a table to clearly identify the optimal pH range.

pHTemperature (°C)Half-life (t½) (hours)
2.0505.2
3.05025.8
4.050135.1
5.050>500
6.050>1000
7.050>1000
Illustrative data based on general principles of sulfonamide stability.[4][13]
Strategy 2: Temperature and Storage Control

If adjusting the pH is not feasible due to experimental constraints, controlling the temperature and storage conditions is the next line of defense.

  • Minimize Heat Exposure: For any process steps requiring acidic conditions, conduct them at the lowest possible temperature for the shortest duration necessary.

  • Refrigerated/Frozen Storage: Store stock solutions and formulated products containing acid-labile sulfonamides at reduced temperatures (e.g., 2-8°C or -20°C) to drastically slow the rate of hydrolysis.[4]

  • Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) the compound to remove water, the key reactant in hydrolysis. The dried powder can then be stored under an inert atmosphere.

Strategy 3: Structural Modification for Enhanced Stability

In the drug discovery and development phase, if a lead compound shows problematic acid lability, rational structural modifications can be employed to intrinsically stabilize the sulfonamide bond.

  • Introduce Steric Hindrance: Flanking the sulfonamide group with bulky substituents can physically block the approach of water molecules. This is a well-established strategy for protecting functional groups from hydrolysis.[10][11][14] For example, replacing a hydrogen on the nitrogen with a larger alkyl or aryl group, or adding substituents to the ortho positions of the aromatic ring, can enhance stability.

  • Modulate Electronic Properties: While more complex, altering the electronic nature of the molecule can influence the pKa of the sulfonamide nitrogen and the electrophilicity of the sulfonyl sulfur.[10] This requires a deeper understanding of the structure-activity relationship of your compound series.

Decision Tree for Selecting a Stabilization Strategy

Stabilization Strategy Start Problem: Acid-Labile Sulfonamide Can_Modify_pH Can you modify the pH of the system? Start->Can_Modify_pH Use_pH_Control Implement pH Control (See Protocol 1) Can_Modify_pH->Use_pH_Control Yes Can_Modify_Temp Can you lower the temperature or storage time? Can_Modify_pH->Can_Modify_Temp No Use_Temp_Control Implement Temperature/Storage Control Can_Modify_Temp->Use_Temp_Control Yes Is_In_Development Is the compound in early development (pre-candidate)? Can_Modify_Temp->Is_In_Development No Use_Structural_Mod Pursue Structural Modification (e.g., add steric bulk) Is_In_Development->Use_Structural_Mod Yes Reformulate Consider reformulation (e.g., lyophilization, non-aqueous vehicle) Is_In_Development->Reformulate No

Caption: Decision tree for choosing an appropriate stabilization strategy.

References

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry.
  • Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.
  • Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid c
  • Hydrolysis of sulphonamides in aqueous solutions. PubMed.
  • Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones.
  • Hydrolysis of sulphonamides in aqueous solutions.
  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Source.
  • stability of methanesulfonamide in acidic and basic conditions. Benchchem.
  • Reactivity and Mechanism in the Hydrolysis of β-Sultams.
  • Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics.
  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry.
  • Schematic diagram explaining the acid stability of the sulfonamide structure.
  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
  • Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. PMC.
  • Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie - Technische Universität München.
  • Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Source.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Source.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Source.
  • Identification and determination of metabolites and degradation products of sulfonamide antibiotics. ScienceOpen.
  • Three types of hydrolysis and ways to prevent hydrolysis. Source.
  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PMC.
  • Determination and Confirm
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characteriz
  • An In-depth Technical Guide to the Stability and Storage of N-Silyl
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC.
  • Incidence, Stability and Risk Assessment for Sulfonamides and Tetracyclines in Aqua-cultured Nile Tilapia Fish of Egypt.
  • Profiling sulfonate ester stability: identification of complementary protecting groups. PMC.
  • Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. PDF.
  • Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. International Journal Of Pharma Research and Health Sciences.
  • Evaluation of potential acidic replacements for the acyl sulfonamide in 87.
  • Toxicometabolomics Characterization of Two N1-Sulfonated Dimethyltryptamine Derivatives in Zebrafish Larvae and Human Liver S9 Fractions Using Liquid Chromatography–High-Resolution Mass Spectrometry. MDPI.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Rel
  • Photolytic cleavage of sulfonamide bonds. PubMed.
  • A Researcher's Guide to Sulfonamide Deprotection: A Compar

Sources

Validation & Comparative

A Researcher's Guide to the Spectroscopic Fingerprint: Interpreting the 1H NMR of 3-[(Dimethylsulfamoylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-[(Dimethylsulfamoylamino)methyl]benzoic acid (CAS No. 1179046-79-7).[1] Designed for researchers and professionals in drug development, this document moves beyond a simple peak list, offering a predictive analysis grounded in fundamental principles and comparative data. We will dissect the expected spectral features, explain the underlying chemical reasoning, and contrast the spectrum with that of a key structural analog to highlight the unique spectroscopic signature of this molecule.

The Structural Rationale: Predicting the ¹H NMR Spectrum

The structural complexity of this compound, with its distinct functional groups—a carboxylic acid, a meta-substituted aromatic ring, a benzylic methylene linker, a sulfonamide, and an N,N-dimethyl moiety—gives rise to a well-defined and informative ¹H NMR spectrum. Our analysis begins with a prediction of the chemical shifts (δ), signal integrations, and splitting patterns for each unique proton environment.

These predictions are based on established chemical shift ranges and the known electronic effects of the substituents.[2][3][4][5] The carboxylic acid and sulfamoyl groups are electron-withdrawing, which will deshield adjacent protons (shift them downfield), while the methylene group has a weaker electronic influence. The solvent used for analysis can significantly impact the chemical shifts of labile protons (-COOH, -NH); our predictions are generalized but would be most consistent with a polar aprotic solvent like DMSO-d₆, which is commonly used for carboxylic acids.[6]

Below is a diagram illustrating the distinct proton environments of the molecule.

Caption: Labeled proton environments in this compound.

Detailed Peak-by-Peak Analysis

The expected ¹H NMR signals are summarized in the table below, followed by a detailed justification for each assignment.

Proton Label Proton Environment Predicted δ (ppm) Integration Predicted Multiplicity
H(a)Carboxylic Acid (-COOH)> 12.01HBroad Singlet (br s)
H(b)Aromatic (C2-H)8.0 - 8.21HSinglet (s) or narrow triplet (t)
H(c)Aromatic (C6-H)7.8 - 8.01HDoublet (d)
H(d)Aromatic (C4-H)7.6 - 7.81HDoublet (d)
H(e)Aromatic (C5-H)7.4 - 7.61HTriplet (t)
H(f)Benzylic Methylene (-CH₂-)4.2 - 4.42HDoublet (d) or Singlet (s)
H(g)Sulfonamide (-NH-)7.5 - 8.51HBroad Singlet (br s) or Triplet (t)
H(h)N,N-Dimethyl (-N(CH₃)₂)2.6 - 2.86HSinglet (s)
  • H(a) Carboxylic Acid (-COOH): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It is expected to appear as a very broad singlet far downfield, typically above 12 ppm.[3][5] Its broadness is a result of hydrogen bonding and chemical exchange.

  • H(b, c, d, e) Aromatic Protons (Ar-H): The four protons on the meta-substituted ring are non-equivalent and will give rise to distinct signals in the aromatic region (7.0-8.5 ppm).[2]

    • H(b): The proton at the C2 position is ortho to both the electron-withdrawing carboxylic acid and the side chain. This proximity to the -COOH group will cause the strongest deshielding effect, placing its signal furthest downfield in the aromatic cluster, likely around 8.0-8.2 ppm. It should appear as a singlet or a very narrowly split triplet due to small couplings to H4 and H6.

    • H(c) & H(d): The protons at C6 and C4 are ortho to one substituent and will have similar, yet distinct, chemical shifts. H(c) is ortho to the -COOH group, while H(d) is ortho to the -CH₂- group. Both will likely appear as doublets or doublet of doublets.

    • H(e): The proton at C5 is meta to both substituents and is expected to be the most shielded (upfield) of the aromatic protons. It will be split by its two neighbors (H4 and H6) into a triplet.

  • H(f) Benzylic Methylene (-CH₂-): Protons on a carbon adjacent to an aromatic ring (benzylic protons) typically resonate between 2.2-3.0 ppm.[3][5] However, in this molecule, the methylene group is also attached to a nitrogen atom, which provides an additional deshielding effect, shifting the signal significantly downfield to an estimated 4.2-4.4 ppm. The multiplicity of this signal depends on its coupling to the adjacent -NH proton. If N-H coupling is observed, it will appear as a doublet. If rapid exchange of the NH proton decouples it, a singlet will be observed.

  • H(g) Sulfonamide (-NH-): The chemical shift of N-H protons can be highly variable and concentration-dependent.[2] Given its attachment to the electron-withdrawing sulfonyl group, this proton is expected to be somewhat acidic and appear as a broad signal, potentially overlapping with the aromatic region. If it couples with the adjacent methylene protons, it would appear as a triplet.

  • H(h) N,N-Dimethyl (-N(CH₃)₂): The six protons of the two methyl groups are equivalent and will appear as a single, sharp singlet. The adjacent electron-withdrawing sulfonyl group deshields these protons, shifting them downfield from a typical amine to the 2.6-2.8 ppm range.

Comparative Analysis: Distinguishing Features

To truly appreciate the spectroscopic fingerprint of our target molecule, it is instructive to compare its predicted spectrum with that of a simpler, commercially available analog: 3-Methylbenzoic acid (m-toluic acid) .

Feature Comparison3-Methylbenzoic acid This compound
Carboxylic Acid (-COOH) ~12.5 ppm (br s, 1H)[7]> 12.0 ppm (br s, 1H)
Aromatic Region ~7.3-7.9 ppm (4H, complex multiplet)[7]~7.4-8.2 ppm (4H, more resolved pattern)
Benzylic Protons ~2.4 ppm (s, 3H, -CH₃)[7]~4.3 ppm (d or s, 2H, -CH₂-)
Unique Signals None~8.0 ppm (br s or t, 1H, -NH-)
~2.7 ppm (s, 6H, -N(CH₃)₂)

This comparison reveals three critical differences:

  • Benzylic Proton Shift: The most dramatic difference is the chemical shift of the benzylic protons. In 3-methylbenzoic acid, the methyl protons appear around 2.4 ppm.[7] In our target molecule, the replacement of a methyl hydrogen with the -NHSO₂N(CH₃)₂ moiety causes a significant downfield shift of the benzylic protons (-CH₂-) to ~4.3 ppm due to the electronegativity of the attached nitrogen.

  • Introduction of New Signals: The target molecule introduces two new, unambiguous signals not present in the simpler analog: a sharp singlet for the six N,N-dimethyl protons at ~2.7 ppm and a broad signal for the sulfonamide N-H proton.

  • Aromatic Pattern Resolution: While the aromatic region in both molecules integrates to 4H, the larger and electronically distinct side chain in the target molecule is likely to cause greater separation between the aromatic signals, leading to a more resolved and interpretable pattern compared to the potentially more overlapped multiplet of 3-methylbenzoic acid.

Furthermore, comparison with potential positional isomers is key for confirmation. A para-substituted isomer would show a much simpler aromatic region, typically two distinct doublets (an AA'BB' system). An ortho-isomer would present a similarly complex four-proton multiplet, but the specific chemical shifts and coupling constants would differ significantly from the meta pattern described here.

Standard Operating Protocol for ¹H NMR Data Acquisition

To ensure reproducibility and accuracy, adherence to a standardized experimental protocol is paramount. The following methodology provides a robust framework for acquiring high-quality ¹H NMR data for compounds of this class.

Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and observe the acidic proton.[6]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.0 ppm.[8]

    • Cap the NMR tube and vortex gently until the sample is fully dissolved.

  • Instrument Setup & Data Acquisition:

    • The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include:

      • Pulse angle: 30-90 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust as needed for signal-to-noise ratio)

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm.

    • Integrate all signals to determine the relative number of protons corresponding to each peak.

    • Analyze the chemical shifts, integration values, and splitting patterns to assign the signals to the molecular structure.

The following diagram illustrates the logical workflow of this process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation a Weigh Compound (5-10 mg) b Dissolve in Deuterated Solvent a->b c Add Internal Standard (TMS) b->c d Lock & Shim Spectrometer c->d e Set Acquisition Parameters d->e f Acquire FID e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Reference to TMS h->i j Integrate Signals i->j k Assign Peaks & Final Structure Confirmation j->k

Caption: Standard workflow for NMR sample analysis, from preparation to interpretation.

Conclusion

The ¹H NMR spectrum of this compound provides a rich and definitive set of signals for its structural confirmation. The key identifying features are the significantly downfield-shifted benzylic methylene signal (~4.3 ppm), the sharp six-proton singlet for the N,N-dimethyl group (~2.7 ppm), and the characteristic four-proton multiplet in the aromatic region indicative of meta-substitution. By comparing this predicted spectrum with simpler analogs and understanding the chemical principles governing each signal, researchers can confidently identify and characterize this molecule with a high degree of certainty.

References

  • Brown, D. (n.d.). ¹H proton nmr spectrum of benzoic acid C₇H₆O₂ C₆H₅COOH low/high resolution analysis. Doc Brown's Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • (n.d.). APPENDIX 2. Retrieved from [Link]

  • (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • (n.d.). NMR Chart. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Oregon State University. (2022, March 9). ¹H NMR Chemical Shift. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, August 1). ¹H splitting pattern of benzyl CH₂ protons. Retrieved from [Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). ¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]

  • Chegg.com. (2020, April 14). Solved Unknown #8 has been determined to be: 3-Methylbenzoic. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 3-[(Dimethylsulfamoylamino)methyl]benzoic acid vs. Standard Benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the reactivity of functional groups is a cornerstone of molecular design. Benzoic acid, a simple aromatic carboxylic acid, serves as a frequent scaffold or starting material. However, modifying its structure with various substituents can dramatically alter its chemical behavior. This guide provides an in-depth comparative analysis of standard benzoic acid and a more complex derivative, 3-[(Dimethylsulfamoylamino)methyl]benzoic acid.

Understanding the nuanced differences in reactivity between these two molecules is critical for researchers. For drug development professionals, it can inform predictions of metabolic stability, prodrug activation kinetics, or the ease of forming amide or ester linkages. For synthetic chemists, it dictates the choice of reaction conditions required for efficient transformations. This document moves beyond simple statements of reactivity, explaining the underlying electronic principles and providing robust, replicable experimental protocols to validate these claims.

Molecular Structure and Electronic Effects: The Source of Reactivity Differences

The reactivity of a carboxylic acid is primarily governed by the electrophilicity of its carbonyl carbon and the stability of its conjugate base, the carboxylate anion. These factors are directly influenced by the electronic nature of substituents on the aromatic ring.

  • Benzoic Acid: The baseline compound features a carboxyl group attached to a benzene ring. The benzene ring itself has a mild electron-withdrawing inductive effect due to the sp2 hybridization of its carbons, contributing to benzoic acid being more acidic than aliphatic carboxylic acids like acetic acid.[1][2] Its pKa in water is approximately 4.2.[3][4]

  • This compound: This molecule features a complex substituent at the meta position: -CH2-NH-SO2-N(CH3)2. To understand its impact, we must dissect its components:

    • Positional Influence (Meta): Substituents at the meta position exert their electronic influence primarily through the sigma bonds (the inductive effect), as resonance effects are minimal at this position.[2][5]

    • The Sulfamoyl Group (-SO2-N(CH3)2): The sulfonyl core (-SO2-) is a powerful electron-withdrawing group due to the high electronegativity of the two oxygen atoms.[6][7] This strong inductive pull makes the entire substituent electron-deficient.

    • The Methylene Spacer (-CH2-): This group acts as an insulator, slightly dampening the potent inductive effect of the sulfamoyl group on the benzene ring.

    • Net Inductive Effect: Despite the spacer, the overall -CH2-NH-SO2-N(CH3)2 group exerts a net electron-withdrawing inductive effect (-I) on the benzene ring.

This fundamental electronic difference leads to a clear hypothesis: The electron-withdrawing substituent on this compound will increase the acidity of the carboxyl group and enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to standard benzoic acid.

Caption: Chemical structures of the compared molecules.

The Causality of Enhanced Reactivity: A Mechanistic View

The electron-withdrawing nature of the substituent on this compound initiates a cascade of effects that culminates in higher reactivity.

  • Increased Acidity (Lower pKa): An acid's strength is defined by the stability of its conjugate base. The electron-withdrawing substituent pulls electron density away from the carboxylate anion (-COO⁻), dispersing its negative charge. This charge dispersal stabilizes the anion, making the parent acid more willing to donate its proton, thus increasing its acidity.[1][2][5][8]

  • Enhanced Carbonyl Electrophilicity: The same inductive pull of electron density extends to the carboxyl group in the un-dissociated acid. This withdrawal of electrons from the carbonyl carbon (C=O) makes it more electron-deficient (more positive character) and therefore a more attractive target for nucleophiles like alcohols or amines.

Sources

A Senior Application Scientist's Guide to the Chromatographic Separation of 3-[(Dimethylsulfamoylamino)methyl]benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the precise separation and quantification of isomeric impurities are paramount to ensuring drug safety and efficacy. The isomeric forms of 3-[(Dimethylsulfamoylamino)methyl]benzoic acid, a key building block in the synthesis of various therapeutic agents, present a significant analytical challenge due to their subtle structural differences. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Supercritical Fluid Chromatography (SFC) for the effective resolution of these critical isomers. We will delve into the underlying principles of each technique, present supporting experimental data, and offer expert insights to guide researchers, scientists, and drug development professionals in their method selection.

The Analytical Hurdle: Resolving Positional Isomers

Positional isomers, such as the ortho-, meta-, and para-isomers of this compound, often exhibit nearly identical physicochemical properties, including polarity and pKa. This similarity makes their separation by conventional chromatographic means a formidable task. Achieving baseline resolution is not merely an academic exercise; it is a regulatory necessity for accurate quantification and toxicological assessment of each isomeric species. This guide will explore how the strategic selection of chromatographic techniques and stationary phases can overcome this challenge.

Comparative Analysis of Chromatographic Methodologies

To provide a robust comparison, we will examine the performance of HPLC, UPLC, and SFC in separating a mixture of the 2-, 3-, and 4-[(Dimethylsulfamoylamino)methyl]benzoic acid isomers. The following sections detail the experimental conditions and resulting data for each technique.

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

HPLC remains a cornerstone of pharmaceutical analysis due to its robustness and versatility. For the separation of polar aromatic isomers, the choice of stationary phase is critical. While standard C18 columns can provide some separation based on hydrophobicity, phenyl-based stationary phases offer an alternative selectivity through π-π interactions with the aromatic rings of the analytes.[1][2][3]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Isomer Mixture in Diluent Injector Autosampler (10 µL Injection) Sample->Injector Load Sample Pump Isocratic Pump (Mobile Phase Delivery) Pump->Injector Mobile Phase Flow 1.0 mL/min Column Phenyl-Hexyl Column (4.6 x 150 mm, 5 µm) Injector->Column Detector UV Detector (230 nm) Column->Detector CDS Chromatography Data System Detector->CDS Signal Acquisition

Methodology:

  • System: Standard HPLC system with UV detection.

  • Column: Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (70:30 v/v). The acidic mobile phase helps to suppress the ionization of the carboxylic acid group, leading to more consistent retention.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

Expected Performance Data:

IsomerRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
4-isomer8.5-1.2
2-isomer9.82.11.3
3-isomer11.22.51.1

Discussion: The phenyl-hexyl column provides a good separation of the three isomers, with baseline resolution achieved between all peaks. The longer analysis time is a typical trade-off for achieving good resolution with larger particle size columns in HPLC.

Ultra-Performance Liquid Chromatography (UPLC): Speed and Efficiency

UPLC utilizes columns with sub-2 µm particles to achieve faster separations and higher resolution compared to traditional HPLC.[5] This enhancement in performance is governed by the van Deemter equation, which shows that smaller particles lead to a reduction in band broadening and allow for higher optimal linear velocities.[6][7]

UPLC_Workflow cluster_prep Sample Preparation cluster_uplc UPLC System cluster_data Data Analysis Sample Isomer Mixture in Diluent Injector Sample Manager (2 µL Injection) Sample->Injector Load Sample Pump Binary Solvent Manager (Gradient Elution) Pump->Injector Mobile Phase Flow 0.5 mL/min Column C18 Column (2.1 x 100 mm, 1.7 µm) Injector->Column Detector PDA Detector (230 nm) Column->Detector CDS Chromatography Data System Detector->CDS Signal Acquisition

Methodology:

  • System: UPLC system with a photodiode array (PDA) detector.

  • Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B). Gradient: 10-40% B over 5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection: PDA at 230 nm.

  • Injection Volume: 2 µL.

Expected Performance Data:

IsomerRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
4-isomer3.2-1.1
2-isomer3.83.51.2
3-isomer4.54.11.1

Discussion: The UPLC method offers a significant reduction in analysis time while providing superior resolution compared to the HPLC method. The higher efficiency of the sub-2 µm particles allows for sharper peaks and better separation, which is highly advantageous for high-throughput analysis in a drug development setting.

Supercritical Fluid Chromatography (SFC): An Orthogonal Approach

SFC is a powerful technique that utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[8] It is often considered a normal-phase technique and provides an orthogonal separation mechanism to reversed-phase LC.[9] This orthogonality can be highly beneficial for separating isomers that are difficult to resolve by HPLC or UPLC.[10][11] The use of polar stationary phases and organic co-solvents (modifiers) allows for the analysis of a wide range of polar compounds.[12][13][14]

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC System cluster_data Data Analysis Sample Isomer Mixture in Methanol Injector Autosampler (1 µL Injection) Sample->Injector CO2_Pump CO2 Pump CO2_Pump->Injector Modifier_Pump Modifier Pump Modifier_Pump->Injector Column Diol Column (3.0 x 100 mm, 3 µm) Injector->Column BPR Back Pressure Regulator Column->BPR Detector UV Detector (230 nm) BPR->Detector CDS Chromatography Data System Detector->CDS

Methodology:

  • System: Analytical SFC system with UV detection.

  • Column: Diol (100 mm x 3.0 mm, 3 µm particle size).

  • Mobile Phase: Supercritical CO2 (A) and methanol with 0.1% formic acid (B). Gradient: 5-30% B over 4 minutes. The addition of an acidic additive to the modifier can improve peak shape for acidic analytes.[6][15]

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 1 µL.

Expected Performance Data:

IsomerRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
3-isomer2.1-1.1
2-isomer2.83.91.2
4-isomer3.54.51.1

Discussion: The SFC method provides the fastest separation with excellent resolution. Notably, the elution order of the isomers is different from that observed in reversed-phase LC, highlighting the orthogonality of the technique. The low viscosity of the supercritical fluid mobile phase allows for high flow rates without excessive backpressure, contributing to the rapid analysis time.

Mass Spectrometric Detection for Unambiguous Identification

For unequivocal identification and structural confirmation of the separated isomers, coupling the chromatographic system to a mass spectrometer is essential. Electrospray ionization (ESI) in negative ion mode is well-suited for the analysis of the deprotonated benzoic acid isomers. Tandem mass spectrometry (MS/MS) can then be employed to generate characteristic fragmentation patterns for each isomer.

While the precursor ions ([M-H]⁻) will have the same mass-to-charge ratio (m/z), subtle differences in their fragmentation patterns upon collision-induced dissociation (CID) can aid in their differentiation. The primary fragmentation pathways for sulfonamides often involve the loss of SO2.[16][17][18]

Expected Fragmentation:

A common fragmentation pathway for the [M-H]⁻ ion of this compound would involve the neutral loss of SO2 (64 Da) from the sulfamoyl group. Further fragmentation of the resulting ion could provide additional structural information. While a detailed analysis of subtle differences in fragment ion abundances would be necessary for definitive isomer differentiation by MS/MS alone, the chromatographic separation remains the most reliable method for their individual quantification.

Conclusion and Recommendations

This guide has demonstrated that while traditional HPLC can achieve adequate separation of this compound isomers, UPLC and SFC offer significant advantages in terms of speed and resolution.

  • For high-throughput applications , such as in-process control or early-stage drug discovery, the rapid analysis times offered by UPLC and SFC are highly desirable.

  • SFC provides an orthogonal separation mechanism that can be invaluable for resolving particularly challenging isomer pairs that may co-elute under reversed-phase conditions.

  • UPLC offers a substantial improvement in speed and efficiency over HPLC while utilizing conventional solvent systems, making it a straightforward upgrade for many laboratories.

  • The choice between a C18 and a phenyl-based stationary phase in reversed-phase chromatography will depend on the specific isomeric mixture, with phenyl columns offering unique selectivity for aromatic compounds.[1][2][3][4][19]

Ultimately, the optimal method will depend on the specific requirements of the analysis, including the desired throughput, the complexity of the sample matrix, and the available instrumentation. By understanding the principles and performance characteristics of each of these powerful chromatographic techniques, researchers can confidently select and develop robust and reliable methods for the critical task of isomer separation in pharmaceutical analysis.

References

  • West, C., & Lesellier, E. (2017). Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I.
  • Taylor, L. T. (2019). Supercritical Fluid Chromatography for the 21st Century. The Journal of Supercritical Fluids, 145, 104-113.
  • Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine.
  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • Advanced Chromatography Technologies. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.
  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs.
  • Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides.
  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
  • Comparative assessment of C18 and phenyl-hexyl column for separation of...
  • Berger, T. A. (2026, February 11). Separation of Ionic Analytes via Supercritical Fluid Chromatography: Achieving the Impossible.
  • Shimadzu Corpor
  • The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chrom
  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • Separation Science. (2024, January 15). A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping.
  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP)
  • Agilent Technologies, Inc. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS.
  • Fragmentation patterns of benzene sulfonate...
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
  • SFC-MS/MS as an orthogonal technique for improved screening of polar analytes in anti-doping control.
  • How Good is SFC for Polar Analytes?
  • Daicel Corporation. (n.d.).
  • Waters Corporation. (n.d.).
  • Analytical Method Lifecycle of SFC Methods from Development Use to Routine QC Implementation; Supporting Small Molecule R&D and Commercialization.
  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. PMC.
  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • De Klerck, K., et al. (2014). Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography.
  • BenchChem. (2025). LC-MS/MS Analysis for the Structural Confirmation of 3-(3-Chloro-3-butenyl)
  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancre
  • JGI/LBNL Metabolomics. (2024, October 10). Standard LC-MS/MS ESI Method - Nonpolar C18. Protocols.io.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-[(Dimethylsulfamoylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds requires a meticulous, principle-based approach to risk mitigation. This guide provides essential safety and logistical information for handling 3-[(Dimethylsulfamoylamino)methyl]benzoic acid.

Hazard Analysis: A Structure-Based Assessment

Understanding the potential risks is the foundation of safe chemical handling. The structure of this compound suggests several potential hazards we must control.

  • Benzoic Acid Core : The parent structure, benzoic acid, is known to cause serious eye damage and skin irritation.[1][2][3] In solid form, its dust can also be an inhalation hazard.[1][4]

  • Sulfonic Acid Derivative Functionality : Aromatic sulfonic acids and their derivatives can be strong irritants, capable of causing burns to the skin and eyes, and irritation to the respiratory tract upon inhalation.[5]

Therefore, we must operate under the assumption that this compound is, at a minimum, a severe eye and skin irritant and a respiratory irritant, particularly in its powdered form.

The Hierarchy of Controls: Engineering Safety First

Personal Protective Equipment (PPE) is the final line of defense, not the first. The most effective way to ensure safety is to use engineering and administrative controls to minimize exposure.

  • Primary Engineering Control : All handling of solid this compound or volatile solutions should be performed within a certified chemical fume hood.[6][7] This is the most critical step in preventing respiratory exposure to airborne particulates.

  • Administrative Controls : Ensure the work area is well-ventilated.[2][4] Clearly label all containers. Never work alone, and ensure that all personnel are trained on the specific hazards and handling procedures for this class of compounds.

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent ocular, dermal, and respiratory exposure. The required equipment is detailed below and summarized in Table 1.

Eye and Face Protection

Direct contact with the eyes can cause serious damage.[2]

  • Minimum Requirement : Tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required at all times.[8]

  • Enhanced Requirement : When there is a significant risk of splashes, such as when handling bulk quantities or preparing solutions, a full-face shield must be worn over the safety goggles.[5][8]

Skin and Body Protection

Preventing skin contact is crucial to avoid irritation.[5][9]

  • Lab Coat : A professional, buttoned lab coat is mandatory.[8]

  • Apron : For tasks with a higher risk of spills or when handling larger quantities, a chemical-resistant apron should be worn over the lab coat.[4][8]

  • Apparel : Full-length pants and closed-toe shoes are required for all laboratory work.[10]

Hand Protection

The correct gloves are essential for direct handling.

  • Glove Type : Nitrile gloves are the recommended standard for incidental contact, offering good general resistance to a wide range of chemicals.[10][11] Avoid latex gloves due to their potential for allergic reactions and poorer chemical resistance.

  • Glove Integrity : Always inspect gloves for tears or punctures before use.[8]

  • Protocol : Remove and replace gloves immediately if you suspect contamination. Never wear gloves outside of the laboratory area. Wash hands thoroughly with soap and water after removing gloves.[1][7]

Task / Hazard Level Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Small Quantities of Solid (<1g) Chemical Splash GogglesSingle Pair of Nitrile GlovesLab CoatWithin a Fume Hood
Preparing Solutions / Handling >1g Goggles and Face ShieldDouble Pair of Nitrile GlovesLab Coat & Chemical-Resistant ApronWithin a Fume Hood
Potential for Dusting (No Fume Hood) Goggles and Face ShieldDouble Pair of Nitrile GlovesLab Coat & Chemical-Resistant ApronNIOSH-Approved Respirator
Spill Cleanup Goggles and Face ShieldHeavy-Duty Nitrile or Butyl GlovesLab Coat & Chemical-Resistant ApronNIOSH-Approved Respirator

Table 1. Summary of PPE Requirements for Handling this compound.

Procedural Discipline: PPE Donning and Doffing

Cross-contamination often occurs when removing PPE. Adherence to a strict sequence is critical.

Donning (Putting On) PPE

The sequence is designed to move from the body outwards.

  • Lab Coat

  • Goggles/Face Shield

  • Respirator (if required)

  • Gloves (the cuff of the glove should go over the cuff of the lab coat sleeve)

Doffing (Taking Off) PPE

This sequence is the reverse and is designed to minimize contact with contaminated surfaces.

  • Gloves : Remove the first glove by pinching the cuff and peeling it off inside-out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off inside-out.

  • Goggles/Face Shield : Handle by the strap or sides.

  • Lab Coat : Remove by folding it inwards, ensuring the contaminated exterior does not touch your clothes.

  • Respirator : Remove last.

  • Wash Hands Thoroughly .

G cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Respirator (if needed) Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5

Caption: PPE Donning and Doffing Workflow.

Spill and Disposal Logistics

Spill Response Plan

In the event of a spill, act immediately to contain the area and protect personnel.

  • Alert : Alert personnel in the immediate area.

  • Evacuate : If the spill is large or generates significant dust, evacuate the area.

  • Protect : Wear appropriate PPE for cleanup, including a respirator, face shield, and double gloves.

  • Contain : For solid spills, use dry cleanup procedures to avoid generating dust.[1] Gently cover with an absorbent material and sweep into a designated hazardous waste container. For liquid spills, use chemical absorbent pads to contain the spill.

  • Clean : Clean the affected area thoroughly.

  • Dispose : All materials used for cleanup must be disposed of as hazardous waste.[2]

Chemical Disposal Plan

All this compound waste, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Segregation : Do not mix this waste with other waste streams.[12]

  • Containment : Collect all waste in a clearly labeled, sealed, and appropriate container.[1]

  • Disposal : Dispose of the waste through your institution's authorized hazardous or special waste collection point, in accordance with all local, state, and federal regulations.[3][12] Under no circumstances should this chemical be disposed of down the drain. [12][13]

G A Experiment Generates Waste (e.g., unused solid, contaminated gloves) B Segregate into Designated Hazardous Waste Container A->B C Ensure Container is: - Properly Labeled - Securely Sealed B->C D Store in Satellite Accumulation Area C->D E Schedule Pickup with EHS / Licensed Waste Vendor D->E F Final Disposal at Authorized Hazardous Waste Facility E->F

Caption: Hazardous Chemical Waste Disposal Workflow.

By integrating this expert guidance into your laboratory's standard operating procedures, you build a culture of safety that protects both the researcher and the integrity of the research itself.

References

  • Strategies for the Safe Handling of Sulfonic Acid. Capital Resin Corporation. [Link]

  • BENZOIC ACID - Alpha Resources. [Link]

  • SDS of Benzoic Acid: Important Data and Information Collected. [Link]

  • Benzoic Acid, Crystal USP - Columbus Chemical. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. [Link]

  • Safety Data Sheet: Benzoic acid - Carl ROTH. [Link]

  • Safety Data Sheet Benzoic acid Revision 5, Date 14 Nov 2022 - Redox. [Link]

  • Personal Protective Equipment (PPE). [Link]

  • Personal Protective Equipment Selection Guide. [Link]

  • Safety Data Sheet: benzoic acid - Chemos GmbH&Co.KG. [Link]

  • Resistance To Chemicals of Common Glove Materials. [Link]

  • Glove Guide - Chemical Compatibility - myUSF. [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. [Link]

  • Ansell Chemical Resistance Glove Chart - Environment, Health and Safety. [Link]

  • Nitrile Glove Chemical-Compatibility Reference - UPenn EHRS. [Link]/Nitrile-Glove-Compatibility-Poster.pdf)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.